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Foundational

The Pharmacological Versatility of the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine Scaffold: In Vitro Mechanisms of Action

Executive Summary In modern medicinal chemistry, the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine motif has emerged as a highly privileged, multi-target pharmacophore. Rather than acting as a single-target "magic bullet,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine motif has emerged as a highly privileged, multi-target pharmacophore. Rather than acting as a single-target "magic bullet," this scaffold serves as a foundational architecture that can be synthetically tuned to either inhibit oncogenic kinases or allosterically activate lipid-modifying enzymes. This whitepaper provides an in-depth technical analysis of the structural biology, in vitro mechanisms of action, and self-validating experimental protocols associated with this versatile chemical core.

Structural Biology & Pharmacophore Dynamics

The efficacy of the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine scaffold relies on the synergistic fusion of two distinct chemical moieties:

  • The 1H-pyrazolo[3,4-b]pyridine Core: Pyrazolopyridines are 5:6 aza-fused N-heteroaromatic compounds that exhibit unique dipolar behavior. The π -excessive pyrazole ring combined with the π -deficient pyridine ring creates an electronic distribution that favors high stability, reactivity, and diverse modularity[1]. This bicyclic system acts as a rigid, highly efficient bioisostere for purine (adenine), making it an ideal hydrogen-bond donor/acceptor for protein binding pockets.

  • The Piperidine Ring: Attached at the 3-position, the saturated piperidine ring introduces critical sp3 hybridized carbon character ( Fsp3​ ). This three-dimensionality prevents the flat-aromatic toxicity often seen in older drug candidates, drastically improves aqueous solubility, and provides a stereochemically rich vector to direct functional groups toward solvent-exposed channels or hydrophobic domains[2].

Pharmacophore Scaffold 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine Core Scaffold Pyrazolo 1H-pyrazolo[3,4-b]pyridine (Bicyclic Core) Scaffold->Pyrazolo Piperidine Piperidine Ring (sp3 Vector) Scaffold->Piperidine Kinase Kinase Hinge Region (e.g., TRKA Met592) Pyrazolo->Kinase H-Bond Donor/Acceptor LCAT LCAT Membrane Domain (e.g., Asp63 / Asn78) Pyrazolo->LCAT Hydrophobic Anchoring Piperidine->Kinase Solvent Channel Exposure Piperidine->LCAT Allosteric Stabilization

Fig 1: Pharmacophore model detailing the dual-target modularity of the core chemical scaffold.

Mechanism I: ATP-Competitive Kinase Inhibition (TRKA)

When the piperidine nitrogen is functionalized with aryl or heteroaryl groups, the scaffold acts as a potent, ATP-competitive kinase inhibitor. A primary application of this mechanism is the inhibition of Tropomyosin receptor kinases (TRKs), which are critical oncogenic drivers when fused or mutated[3].

In Vitro Mechanism: In vitro molecular docking and crystallographic studies reveal that the pyrazolo[3,4-b]pyridine core perfectly mimics the adenine ring of ATP[3],[4]. The nitrogen atoms of the pyrazole and pyridine rings form a critical bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region (specifically interacting with residues such as Asp596 and Met592 in TRKA)[3],[4]. Concurrently, the piperidine ring projects outward from the ATP-binding pocket, interacting with the DFG motif or extending into the solvent-exposed region to dictate kinase selectivity. By occupying the ATP pocket, the compound completely halts the auto-phosphorylation of TRKA, thereby severing downstream Ras/MAPK (proliferation) and PI3K/Akt (survival) signaling cascades.

TRKA_Pathway cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/Akt Pathway Compound 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine (TRKA Inhibitor) TRKA TRKA Receptor (Kinase Domain) Compound->TRKA ATP-Competitive Inhibition Ras Ras / Raf TRKA->Ras TRKA->Ras Blocked PI3K PI3K TRKA->PI3K TRKA->PI3K Blocked MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Fig 2: TRKA signaling cascade disruption by pyrazolopyridine-based ATP-competitive inhibition.

Mechanism II: Allosteric Enzyme Activation (LCAT)

Conversely, when the piperidine ring is functionalized with specific carboxylate or lipophilic groups, the scaffold shifts from an inhibitor to a potent allosteric activator of Lecithin:cholesterol acyltransferase (LCAT)[2],[5]. LCAT is the primary enzyme responsible for the maturation of high-density lipoprotein (HDL) by converting free cholesterol into cholesteryl esters.

In Vitro Mechanism: Unlike traditional active-site binders, piperidinylpyrazolopyridine derivatives bind exclusively to the membrane-binding domain (MBD) of LCAT[2],[5]. In vitro functional kinetics demonstrate that the compound does not alter the binding constant (affinity) of LCAT for HDL[2],[5]. Instead, the hydroxyl and carbonyl groups on the functionalized scaffold form hydrogen bonds with Asp63 and Asn78, stabilizing the MBD's structural conformation[2],[5]. This allosteric stabilization effectively acts as a molecular funnel, facilitating the rapid channeling of lipid substrates from the HDL surface directly into the enzyme's catalytic active site, thereby rescuing defective LCAT variants found in human disease[2],[5].

(Note: Related derivatives, such as piperazinyl-pyrazolopyridine acetamides, have also been successfully deployed as mixed-type acetylcholinesterase (AChE) inhibitors, further proving the scaffold's broad utility in neurodegenerative contexts[6],[7].)

In Vitro Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following in vitro protocols are designed as self-validating systems to confirm target engagement and rule out assay interference.

Workflow Prep Compound Prep (100% DMSO) Kinase ADP-Glo Assay (TRKA Kinase) Prep->Kinase LCAT Fluorometric Assay (LCAT MBD) Prep->LCAT Cell Cellular Viability (Ba/F3 Mutants) Prep->Cell Readout Data Acquisition (IC50 / EC50) Kinase->Readout LCAT->Readout Cell->Readout

Fig 3: Self-validating in vitro screening workflow for kinase and allosteric target engagement.

Protocol A: Luminescent ADP-Glo™ Assay for TRKA Inhibition

Causality: Pyrazolopyridines possess intrinsic fluorescence due to their highly conjugated 5:6 aza-fused ring systems[1]. Utilizing a standard fluorescence-polarization kinase assay often results in optical quenching and false-positive IC50 shifts. The ADP-Glo assay circumvents this by using a luminescent readout that directly correlates with ATP consumption.

  • Compound Preparation: Serially dilute the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine derivative in 100% DMSO to prevent hydrophobic precipitation.

  • Enzyme Incubation: Transfer 1 µL of compound to a 384-well plate. Add 4 µL of recombinant TRKA kinase domain in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow hinge-region equilibration.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (e.g., Poly(Glu,Tyr) peptide). Incubate for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes, followed by 20 µL of Kinase Detection Reagent to convert ADP to a luminescent signal. Calculate the IC50 via non-linear regression.

Protocol B: Fluorometric LCAT Esterification Assay

Causality: To isolate the allosteric MBD-stabilization effect from general lipid-interface disruption, the compound must be pre-incubated with the enzyme before the introduction of the lipid substrate[2].

  • Enzyme Priming: Incubate recombinant human LCAT (1 µg/mL) with varying concentrations of the piperidine derivative (0.1 - 10 µM) in PBS for 30 minutes at 37°C.

  • Substrate Introduction: Add reconstituted HDL (rHDL) containing a fluorescent sterol tracer (e.g., BODIPY-cholesterol).

  • Kinetic Tracking: Measure the real-time decrease in free fluorescent cholesterol and the corresponding increase in cholesteryl esters using a microplate reader (Ex/Em 490/520 nm) over 2 hours.

  • Data Validation: Calculate the EC50. A true allosteric activator will increase the Vmax​ (catalytic turnover) without altering the Km​ (HDL binding affinity)[2],[5].

Quantitative Data Synthesis

The table below summarizes the typical in vitro pharmacological parameters for functionalized derivatives of this core scaffold across its primary validated targets.

Biological TargetPrimary Mechanism of ActionTypical Scaffold FunctionalizationIn Vitro Potency RangeKey Interacting Residues
TRKA Kinase ATP-Competitive InhibitionPiperidine N-alkylation / ArylationIC50: 20 - 60 nMAsp596, Met592 (Hinge)
LCAT Enzyme Allosteric MBD ActivationPiperidine-1-carboxylateEC50: 0.5 - 2.0 µMAsp63, Asn78 (MBD)
AChE Mixed-Type InhibitionPiperidine/Piperazine acetamidesIC50: 4.8 - 15 nMPeripheral Anionic Site

Conclusion

The 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine molecule is a masterclass in rational drug design. By leveraging the hydrogen-bonding fidelity of the pyrazolopyridine core and the stereochemical projection of the piperidine ring, researchers can reliably engineer highly potent therapeutics. Whether deployed as a rigid ATP-mimetic to starve oncogenic kinases or as an allosteric wedge to stabilize lipid-channeling domains, this scaffold remains a cornerstone of modern in vitro pharmacology.

References

  • Manthei, K. A., et al. (2018). Molecular basis for activation of lecithin:cholesterol acyltransferase by a compound that increases HDL cholesterol. eLife. Available at:[Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC / National Institutes of Health. Available at:[Link]

  • Orrego-Hernández, J., et al. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at:[Link]

  • El-Gaby, M. S. A., et al. (2020). A multifunctional therapeutic approach: Synthesis, biological evaluation, crystal structure and molecular docking of diversified 1H-pyrazolo[3,4-b]pyridine derivatives against Alzheimer's disease. ResearchGate. Available at:[Link]

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Exploratory

Pharmacological Profiling and Receptor Binding Affinity of the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine Scaffold: A Technical Guide

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter privileged scaffolds that dictate the success or failure of a lead optimization campaign. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter privileged scaffolds that dictate the success or failure of a lead optimization campaign. The 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine moiety is one such masterclass in rational drug design. By fusing an electron-deficient pyridine ring with an electron-rich pyrazole ring, this 5:6 aza-heteroaromatic system exhibits a unique dipolar nature[1]. When coupled with the conformational flexibility and tunable basicity of a piperidine ring at the C-3 position, this scaffold achieves exceptional receptor binding affinity across highly divergent target classes, including Receptor Tyrosine Kinases (RTKs) and G-Protein Coupled Receptors (GPCRs)[2][3].

This technical guide deconstructs the mechanistic binding dynamics of this scaffold, provides a quantitative data synthesis, and outlines self-validating experimental protocols for accurately determining its receptor binding affinity.

Structural Rationale & Mechanistic Binding Dynamics

The versatility of the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine scaffold stems from its ability to satisfy strict geometric and electronic requirements within distinct receptor pockets.

Kinase Domain Binding (e.g., TRKA, AXL)

In the context of Tropomyosin receptor kinases (TRKs), the pyrazolo[3,4-b]pyridine core acts as a highly efficient ATP-competitive hinge binder. The nitrogen atoms within the fused rings serve as critical hydrogen bond donors and acceptors, interacting directly with the kinase hinge region (e.g., forming a vital hydrogen bond with Asp596 in TRKA)[2][4].

  • The Role of Piperidine: The C-3 piperidine ring projects outward into the solvent-exposed channel or adjacent hydrophobic pockets. This allows medicinal chemists to modify the piperidine nitrogen (e.g., via conversion to an acetamide or sulfonamide) to eliminate basicity-driven clearance issues without disrupting the primary hinge-binding motif, a strategy successfully employed in AXL receptor tyrosine kinase inhibitors[5].

GPCR Modulation (e.g., CB1/CB2, mGluR5)

For GPCRs, the rigid planar geometry of the pyrazolopyridine core optimally vectors lipophilic substituents into deep transmembrane helices. In Cannabinoid Receptor 2 (CB2) ligands, isosteric modifications of the pyrazolo[3,4-b]pyridine core yield picomolar to nanomolar affinities by maximizing hydrophobic interactions within the orthosteric site[3]. Similarly, in related negative allosteric modulators (NAMs) for mGluR5, the precise spatial arrangement of the core and its substituents prevents functional agonism while maintaining high-affinity allosteric blockade[6].

Quantitative Binding Profiles Across Target Classes

To illustrate the broad pharmacological utility of this scaffold, the following table summarizes the receptor binding affinities (IC50 / Ki) of representative derivatives across different target classes.

Target ReceptorLigand Class / Compound TypeBinding AffinityKey Structural ObservationReference
TRKA (Kinase) Compound C03 (Pyrazolo[3,4-b]pyridine derivative)IC50 = 56 nMHinge-binding via pyrazole nitrogens; piperidine interaction with Asp596.[2]
AXL (Kinase) C-3 Piperidine Acetamide DerivativeIC50 < 10 nMMasking piperidine basicity reduced suprahepatic clearance while maintaining potency.[5]
CB2 (GPCR) Pyrazolo[3,4-b]pyridine-6-one analogsKi < 5 nMHigh selectivity over CB1; rigid core optimally positions hydrophobic tails.[3]
mGluR5 (GPCR) PF470 (Related pyrazolo-pyrazine analog)Ki = 0.9 nM>12,000-fold functional selectivity; acts as a Negative Allosteric Modulator (NAM).[6]

Field-Proven Methodologies for Affinity Determination

Generating trustworthy binding data requires protocols that inherently control for artifacts. The highly conjugated nature of pyrazolopyridines can cause compound auto-fluorescence, necessitating specific assay selections. Below are the self-validating protocols required to profile this scaffold.

Protocol A: TR-FRET Assay for Kinase Affinity (TRKA/AXL)

Causality & Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory here. The time-delay measurement eliminates the intrinsic auto-fluorescence of the pyrazolo[3,4-b]pyridine core, preventing false-positive IC50 shifts. The assay is self-validating via the continuous calculation of a Z'-factor; only plates yielding a Z' > 0.6 are accepted.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the recombinant kinase domain (e.g., TRKA), a biotinylated substrate peptide, and Europium-labeled anti-phosphotyrosine antibody in a HEPES-buffered saline containing 0.01% Tween-20 and 1 mM DTT.

  • Compound Titration: Dispense the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine derivatives into a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550) to create an 11-point dose-response curve (10 µM to 0.1 nM). Include Entrectinib as a positive control[2].

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km for the specific kinase to ensure the assay is highly sensitive to competitive hinge binders.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET optic module (Excitation: 337 nm, Emission: 665 nm / 615 nm).

  • Data Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Radioligand Displacement Assay for GPCRs (CB1/CB2)

Causality & Validation: To prove that the compound physically occupies the orthosteric site of the GPCR rather than acting downstream, competitive displacement of a tritiated ligand is required[7]. The system is self-validating by defining Non-Specific Binding (NSB) using a 10 µM saturating concentration of a cold reference ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cell membranes stably expressing human CB2 receptors in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Radioligand Addition: Add 0.5 nM of [3H]-CP55,940 (a high-affinity non-selective cannabinoid agonist) to the membrane suspension.

  • Competition Reaction: Add the pyrazolopyridine derivatives in a concentration gradient. Incubate the mixture in 96-well deep-well plates for 90 minutes at 30°C to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adherence. Wash three times with ice-cold wash buffer.

  • Scintillation & Calculation: Dry the filters, add scintillation cocktail, and count the retained radioactivity (DPM). Convert the IC50 to the absolute binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd).

Workflow Visualization

The logical relationship between scaffold synthesis, target triage, and affinity validation is mapped below.

G A 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine Library Synthesis B Target Selection & Assay Triage A->B C Kinase Targets (TRKA, AXL) B->C D GPCR Targets (CB1/CB2, mGluR5) B->D E TR-FRET Assay (ATP-competitive binding) C->E F Radioligand Displacement (Orthosteric/Allosteric) D->F G Data Acquisition & QC (Z'-factor validation) E->G F->G H Cheng-Prusoff / IC50 Calculation G->H I Lead Optimization (SAR modeling) H->I

High-throughput screening and validation workflow for pyrazolopyridine derivatives.

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Exploratory

Physicochemical Profiling of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine: A Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on the strategic assembly of privileged molecular scaffolds. The 3-{1H-pyrazolo[3,4-b]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on the strategic assembly of privileged molecular scaffolds. The 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine architecture represents a highly optimized pharmacophore that synergizes target affinity with favorable absorption, distribution, metabolism, and excretion (ADME) properties.

As a Senior Application Scientist, I approach scaffold evaluation not merely as a structural exercise, but as a system of physicochemical causality. The bicyclic pyrazolo[3,4-b]pyridine core serves as a versatile hinge-binding motif, capable of multiple kinase binding modes through a robust hydrogen bond donor-acceptor pair[1]. Conversely, the sp3-hybridized piperidine ring acts as a tunable, solvent-exposed vector that dictates the molecule's basicity (pKa), lipophilicity (LogD), and aqueous solubility[2][3]. This whitepaper provides an in-depth technical analysis of this scaffold's physicochemical properties, the mechanistic rationale behind its utility, and the self-validating experimental protocols required for its characterization.

Structural & Physicochemical Profiling

The physicochemical behavior of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine is governed by the electronic interplay between its two primary domains:

  • The Heteroaromatic Core (1H-pyrazolo[3,4-b]pyridine): This electron-deficient bicyclic system is relatively lipophilic and possesses a weakly acidic pyrazole NH (pKa ~12-13) and a weakly basic pyridine nitrogen. It is a well-documented hinge binder in kinases such as CDK8, TRK, and RET[4][5].

  • The Saturated Amine (Piperidine): A classical solubilizing group. The secondary (or tertiary, if functionalized) amine is strongly basic. Parent piperidine has a pKa of ~11.1[6][7], but attachment to the electron-withdrawing pyrazolopyridine core via a C-C linkage typically depresses this pKa to the 9.5–10.5 range due to inductive effects[6].

Because the piperidine nitrogen is protonated at physiological pH (7.4), the overall molecule exhibits pH-dependent lipophilicity (LogD). While the intrinsic partition coefficient (LogP) of the neutral species may indicate high lipophilicity, the LogD at pH 7.4 is significantly lower, preventing excessive membrane retention and mitigating off-target lipophilic toxicity[2].

Table 1: Summary of Key Physicochemical Parameters

Note: Values are representative ranges for the unsubstituted 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine scaffold based on empirical profiling of analogous basic amine systems.

ParameterTypical Range / ValueCausality / Relevance in Lead Optimization
Molecular Weight (MW) 202.26 g/mol Highly ligand-efficient; leaves ample "budget" (<500 Da) for further derivatization.
Topological Polar Surface Area (tPSA) ~40 - 55 ŲOptimal for passive membrane permeability and potential blood-brain barrier (BBB) penetration.
pKa (Piperidine NH) 9.5 – 10.5Ensures protonation at pH 7.4, enhancing aqueous solubility but requiring active transport or ion-pairing for permeability[6].
LogP (Neutral Species) 1.8 – 2.5Indicates moderate intrinsic lipophilicity, favoring lipid bilayer partitioning when un-ionized[2][3].
LogD (pH 7.4) 0.5 – 1.5The effective lipophilicity. Keeps the compound out of the "greasy" zone, reducing hERG liability and plasma protein binding[2][5].
Kinetic Solubility (pH 7.4) > 100 µMDriven by the protonated piperidine; critical for oral bioavailability and avoiding assay artifacts.

Mechanistic Insights: Kinase Hinge-Binding & SAR

The selection of the pyrazolo[3,4-b]pyridine core is rarely accidental. In the context of kinase inhibition, the ATP-binding pocket requires specific hydrogen-bonding vectors. The pyrazolo[3,4-b]pyridine nitrogen atoms act as a bidentate system: the N1-H acts as a hydrogen bond donor, and the adjacent N2 or pyridine N7 acts as a hydrogen bond acceptor, interacting directly with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Ala or Cys residues)[1][4].

The piperidine ring is typically directed toward the solvent-front or the ribose-binding pocket. This orientation is critical because highly basic amines (like piperidine) can inadvertently bind to the hERG potassium channel, leading to cardiotoxicity[5]. By utilizing the piperidine as an exit vector, medicinal chemists can functionalize the nitrogen (e.g., via acylation or alkylation) to tune the pKa downward, thereby ablating hERG affinity while maintaining target potency[5][6].

G Hinge Kinase Hinge Region (e.g., Ala, Cys) Core Pyrazolo[3,4-b]pyridine (Bidentate H-Bonding) Core->Hinge H-bond Donor (NH) H-bond Acceptor (N) Piperidine Piperidine Ring (pKa ~9.5-10.5) Core->Piperidine C-C Linkage Solvent Solvent Front / Target Vector (Improved Solubility) Piperidine->Solvent Vector for Derivatization

Fig 1. Pharmacophore model of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine in kinase active sites.

Experimental Workflows for Physicochemical Characterization

To trust our structural hypotheses, we must employ self-validating experimental systems. Computational predictions of pKa and LogP for basic heterocycles often fail due to complex tautomerism and conformational flexibility. Therefore, empirical determination is mandatory[2][6].

Protocol 1: High-Throughput pKa Determination via Potentiometric Titration

Rationale: The exact basicity of the piperidine nitrogen dictates the compound's ionization state in vivo, directly impacting LogD and solubility.

  • Standardization: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 1-2 mg of the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine analyte in a standardized co-solvent mixture (e.g., 0.15 M KCl in 20% methanol/water) to ensure complete dissolution of the neutral species.

  • Titration Execution:

    • Acidify the solution to pH ~2.0 using standardized 0.5 M HCl to fully protonate the piperidine and pyrazole nitrogens.

    • Perform a controlled potentiometric titration by adding standardized 0.5 M KOH in 0.01 mL increments under an argon atmosphere (to prevent CO2 absorption).

  • Data Analysis: Record the pH after each addition once equilibrium is reached (drift < 0.001 pH/min). Utilize the Bjerrum plot or Yasuda-Shedlovsky extrapolation to determine the aqueous pKa from the co-solvent data[6].

Protocol 2: LogD (pH 7.4) Determination via Shake-Flask / HPLC-UV Method

Rationale: While LogP measures the partitioning of the neutral molecule, LogD at pH 7.4 reflects the physiological reality where the piperidine is >99% protonated[2][7].

  • Phase Saturation: Mutually saturate n-octanol and aqueous phosphate buffer (pH 7.4, 0.15 M ionic strength) by stirring them together for 24 hours at 25 °C. Separate the phases.

  • Sample Spiking: Dissolve the analyte in the pre-saturated aqueous buffer to a concentration of 100 µM.

  • Partitioning: Transfer 1 mL of the spiked aqueous phase and 1 mL of the pre-saturated n-octanol phase into a glass vial.

  • Equilibration: Shake the vial vigorously on a mechanical shaker for 60 minutes at 25 °C, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation without micro-emulsions[7].

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze both phases using HPLC-UV (or LC-MS/MS for high sensitivity).

  • Calculation: Calculate LogD using the equation: LogD = Log10(Area_octanol / Area_aqueous). The self-validating nature of this protocol requires mass balance (total mass in octanol + aqueous must equal the initial spike).

Workflow Prep Sample Prep (10 mM in DMSO) pKa pKa Determination (Potentiometric Titration) Prep->pKa LogD LogD (pH 7.4) (Shake-Flask Method) Prep->LogD Data Physicochemical Data Matrix pKa->Data Ionization Profile LCMS LC-MS/UV Quantification LogD->LCMS Phase Separation LCMS->Data Partition Coefficient

Fig 2. High-throughput physicochemical profiling workflow for basic amine scaffolds.

Conclusion

The 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine scaffold is a masterclass in rational drug design. By combining a rigid, multi-valent heteroaromatic hinge binder with a flexible, basic piperidine ring, medicinal chemists can achieve profound target affinity while maintaining the physicochemical dials necessary to tune out off-target toxicities. Rigorous, empirical profiling of its pKa and LogD remains the cornerstone of successfully translating this scaffold from an in vitro hit to an in vivo therapeutic.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy National Institutes of Health (NIH) / PMC URL:[Link]

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) PubMed / NIH URL:[Link]

  • Targeting RET Solvent-Front Mutants with Alkynyl Nicotinamide-Based Inhibitors AACR Journals URL:[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities ChemMedChem / Wiley URL:[Link]

  • Octanol-Water Partition Coefficients of Simple Organic Compounds National Institute of Standards and Technology (NIST) URL:[Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD ACD/Labs URL:[Link]

  • 4-Azaspirohexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation Journal of Organic Chemistry / ACS Publications URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Comprehensive Synthesis Protocol for 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)piperidine

Executive Summary The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in kinase inhibitors, sGC activators (e.g., Riociguat, Vericiguat), and hDHODH inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in kinase inhibitors, sGC activators (e.g., Riociguat, Vericiguat), and hDHODH inhibitors[1]. The functionalization of this core at the C3 position with saturated nitrogenous heterocycles, such as piperidine, is a highly sought-after structural motif for modulating physicochemical properties and target affinity.

This application note details a robust, four-step convergent synthesis route for 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)piperidine . The strategy circumvents the limitations of direct sp3-sp2 cross-coupling by utilizing an sp2-hybridized vinyl boronic ester in a Suzuki-Miyaura coupling, followed by catalytic hydrogenation and acidic deprotection.

Mechanistic Rationale & Pathway Visualization

As a self-validating synthetic workflow, every transformation is designed with specific mechanistic causality:

  • Electrophilic Iodination (Step 1): The pyrazole ring is significantly more electron-rich than the fused pyridine ring. The C3 position is highly susceptible to electrophilic aromatic substitution due to the directing effects of the adjacent nitrogen atoms. Using I2 and KOH provides a mild, regioselective iodination without requiring harsh Lewis acids[2].

  • Suzuki-Miyaura Cross-Coupling (Step 2): Direct Suzuki coupling with sp3-hybridized alkyl boronic esters (e.g., piperidine-3-boronic acid) frequently suffers from slow transmetalation and competitive β-hydride elimination, leading to poor yields and alkene byproducts. To bypass this, an sp2-hybridized vinyl boronic ester is employed[3]. This ensures rapid transmetalation. Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand provides a large bite angle that stabilizes the palladium center, preventing catalyst deactivation during the sterically demanding coupling[4].

  • Catalytic Hydrogenation (Step 3): The resulting tetrahydropyridine double bond is reduced using standard Pd/C catalyzed hydrogenation. The N-Boc protecting group is essential here to prevent the secondary amine from poisoning the palladium catalyst.

  • Acidic Deprotection (Step 4): The Boc group is quantitatively removed using HCl in 1,4-dioxane, yielding the target molecule as a hydrochloride salt, which can be easily free-based.

Fig 1. Four-step synthesis workflow for 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)piperidine.

Quantitative Data Summary

StepTransformationReagents & CatalystsSolventTempTypical YieldIn-Process Control (IPC)
1 IodinationI₂, KOH (2.5 eq)DMF20°C85–90%LC-MS:[M+H]⁺ 246.0
2 Suzuki CouplingVinyl Boronic Ester, Pd(dppf)Cl₂, Na₂CO₃1,4-Dioxane/H₂O90°C70–80%LC-MS: [M+H]⁺ 301.2
3 HydrogenationH₂ (1 atm), 10% Pd/CMeOH25°C90–95%¹H NMR: Loss of vinylic proton
4 Deprotection4M HCl in DioxaneDCM20°C>95%LC-MS: [M+H]⁺ 203.1

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine (Compound 2)
  • Preparation: Charge an oven-dried round-bottom flask with 1H-pyrazolo[3,4-b]pyridine (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Add potassium hydroxide (KOH, 2.5 equiv) and stir the suspension at room temperature for 15 minutes to facilitate deprotonation[2].

  • Electrophilic Addition: Add iodine (I₂, 1.2 equiv) portion-wise over 10 minutes. The reaction mixture will turn dark brown.

  • Reaction: Stir at room temperature for 2–3 hours. Monitor completion via TLC (10% MeOH/DCM) or LC-MS.

  • Work-up: Quench the reaction by pouring it into an aqueous solution of 10% sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: ¹H NMR will show the definitive disappearance of the characteristic C3-H singlet at ~8.1 ppm. LC-MS confirms the mass[M+H]⁺ at 246.0.

Step 2: Synthesis of tert-butyl 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (Compound 4)
  • Preparation: In a Schlenk flask, dissolve Compound 2 (1.0 equiv) and tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.2 equiv) in a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M)[3].

  • Catalyst Addition: Add sodium carbonate (Na₂CO₃, 3.0 equiv) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv)[4].

  • Degassing: Purge the flask with nitrogen for 10 minutes to prevent catalyst oxidation.

  • Reaction: Heat the reaction mixture to 90°C and stir for 12 hours.

  • Work-up: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Dry the combined organic layers (Na₂SO₄), filter, and concentrate. Purify by flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Validation Checkpoint: ¹H NMR will display a strong broad singlet at ~1.45 ppm (9H, Boc) and a new vinylic proton multiplet at ~6.5 ppm. LC-MS confirms [M+H]⁺ at 301.2.

Step 3: Synthesis of tert-butyl 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)piperidine-1-carboxylate (Compound 5)
  • Preparation: Dissolve Compound 4 (1.0 equiv) in HPLC-grade Methanol (0.1 M) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under a nitrogen atmosphere to avoid ignition.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂). Maintain a hydrogen atmosphere (1 atm via balloon) and stir vigorously at room temperature for 6–8 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol. Concentrate the filtrate in vacuo.

  • Validation Checkpoint: LC-MS shows a mass shift from 301.2 to 303.2 [M+H]⁺. The vinylic proton at ~6.5 ppm in ¹H NMR completely disappears, confirming full reduction of the double bond.

Step 4: Synthesis of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)piperidine (Compound 6)
  • Preparation: Dissolve Compound 5 (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M) and cool to 0°C.

  • Deprotection: Add a solution of 4M HCl in 1,4-Dioxane (10.0 equiv) dropwise.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor by LC-MS for the complete disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove volatiles. Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to obtain the HCl salt. (To obtain the free base: dissolve the residue in water, basify to pH 10 with 1M NaOH, and extract with 10% Isopropanol/Chloroform).

  • Validation Checkpoint: Complete loss of the Boc group signal (~1.45 ppm) in ¹H NMR and a final LC-MS [M+H]⁺ peak at 203.1.

References

  • [1] Title: Discovery and Optimization of Novel hDHODH Inhibitors for the Treatment of Inflammatory Bowel Disease Source:

  • [2] Title: Methods of treatment using pyridinonyl PDK1 inhibitors Source:

  • [4] Title: An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation Source:

  • [3] Title: tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate Source:

Sources

Application

how to prepare 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine stock solutions

Application Note: Preparation and Physicochemical Profiling of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine Stock Solutions Introduction and Rationale The compound 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Physicochemical Profiling of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine Stock Solutions

Introduction and Rationale

The compound 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine represents a critical structural scaffold frequently utilized in the development of phosphodiesterase type IV (PDE4) inhibitors and targeted kinase therapeutics[1][2]. Because pharmacological assays require precise dosing, the preparation of high-fidelity stock solutions is paramount.

Handling this compound requires a deep understanding of its dual-nature physicochemical profile. It combines a lipophilic, hydrogen-bonding pyrazolo[3,4-b]pyridine core with a highly basic piperidine ring. Failure to account for the distinct pKa values of these moieties during solvation and subsequent aqueous dilution often leads to compound "crash out" (precipitation), resulting in false negatives in high-throughput screening (HTS) and erratic dose-response curves.

Physicochemical Profiling & Causality of Solvation

To design a self-validating solvation protocol, we must first analyze the causality behind the compound's solubility behavior.

The piperidine moiety is a strong organic base. The conjugate acid of piperidine has a pKa of approximately 11.1[3][4], meaning that at physiological pH (7.4), the secondary amine is almost entirely protonated. This protonation significantly enhances aqueous solubility in assay buffers[]. Conversely, the pyrazolo[3,4-b]pyridine core is relatively hydrophobic with a much lower pKa (typically ranging between 5.9 and 7.9 depending on specific substitutions)[6][7].

Because the unprotonated "free base" form of the compound is dominated by the lipophilicity of the bicyclic core, it exhibits poor solubility in neutral water. Therefore, initial stock solutions must be prepared in a polar aprotic solvent, such as anhydrous Dimethyl Sulfoxide (DMSO), which effectively disrupts the crystal lattice and solvates the hydrophobic core without relying on protonation states.

Table 1: Key Physicochemical Parameters
ParameterValue / CharacteristicImpact on Handling & Solvation
Core Scaffold Pyrazolo[3,4-b]pyridineHydrophobic; requires DMSO/DMF for initial 10 mM stock preparation.
Pendant Group Piperidine (Secondary Amine)Basic; dictates pH-dependent aqueous solubility.
pKa (Piperidine conjugate acid) ~11.1[4][8]Highly protonated at pH 7.4; soluble in acidic/neutral aqueous buffers.
pKa (Pyrazolopyridine core) ~5.9 - 7.9[6][7]Capable of hydrogen bonding; sensitive to strong basic conditions.
Recommended Solvent Anhydrous DMSO (≥99.9%)Prevents hydrolysis and oxidative degradation during long-term storage.

Solvation Dynamics and Workflow

The transition from a lyophilized powder to a biologically compatible assay solution involves two distinct phases: organic solvation and aqueous dilution. The following diagram illustrates the pH-dependent dynamics that govern the compound's behavior when transitioning from a DMSO stock to an aqueous assay environment.

Pathway Stock 10 mM DMSO Stock (Neutral Free Base) Buffer Aqueous Buffer Addition (Assay Media) Stock->Buffer Dilution Acidic pH < 7.4 Protonated Piperidine (Highly Soluble) Buffer->Acidic pKa ~11 Basic pH > 9.0 Neutral Free Base (Precipitation Risk) Buffer->Basic Deprotonation Assay In Vitro Assay (Final DMSO < 0.5%) Acidic->Assay Stable Solution Basic->Assay Requires Surfactant

pH-dependent solvation dynamics of the piperidine moiety in aqueous media.

Step-by-Step Experimental Protocol

This protocol establishes a self-validating system for generating a 10 mM master stock solution. By strictly controlling moisture and thermal variables, the integrity of the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine is preserved.

Phase 1: Preparation and Gravimetric Analysis
  • Equilibration: Remove the lyophilized compound from -20°C storage. Allow the vial to equilibrate to room temperature (approx. 30 minutes) inside a desiccator. Causality: Opening a cold vial in ambient air causes immediate condensation, introducing water that can degrade the compound or alter the precise molarity of the stock.

  • Weighing: Using an analytical balance (accuracy to 0.01 mg), weigh the desired mass of the compound into a sterile, amber glass or low-retention polypropylene vial.

  • Calculation: Calculate the required volume of anhydrous DMSO using the following formula: Volume (mL) = Mass (mg) /[Molecular Weight (g/mol) × Desired Concentration (M)]

Phase 2: Solvation and Quality Control
  • Solvent Addition: Add the calculated volume of anhydrous, LC-MS grade DMSO (≥99.9% purity) to the vial.

  • Agitation: Vortex the mixture at medium speed for 30–60 seconds.

  • Sonication (If Required): If particulate matter remains, place the vial in a room-temperature ultrasonic water bath for 2–5 minutes. Caution: Do not allow the bath temperature to exceed 30°C, as localized heating can induce oxidative degradation of the secondary amine.

  • Visual QC Check: The solution must be completely transparent. Hold the vial against a light source to ensure no micro-crystals are suspended in the matrix.

Phase 3: Aliquoting and Cryopreservation
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10 µL or 50 µL) in tightly sealed microcentrifuge tubes.

  • Storage: Store the aliquots immediately at -20°C (or -80°C for long-term storage >6 months). Protect from light.

  • Freeze-Thaw Management: Discard any aliquot after a single use. Causality: Repeated freeze-thaw cycles in DMSO introduce atmospheric moisture, leading to localized concentration gradients and eventual precipitation of the hydrophobic pyrazolo[3,4-b]pyridine core.

Workflow A Gravimetric Analysis B Anhydrous DMSO Addition A->B C Vortex & Sonication B->C D Visual QC Clear Solution? C->D E Single-Use Aliquoting D->E F Cryopreservation (-20°C) E->F

Workflow for the preparation and cryopreservation of standard stock solutions.

Aqueous Dilution for In Vitro Assays (Avoiding "Crash Out")

When transitioning from the 10 mM DMSO stock to an aqueous assay buffer (e.g., PBS, HEPES), the sudden shift in dielectric constant can force the compound out of solution. To prevent this:

  • Pre-warm the Buffer: Ensure the aqueous buffer is at 37°C before adding the compound.

  • Serial Dilution in DMSO: If the final desired assay concentration is low (e.g., 1 µM), perform intermediate serial dilutions in DMSO first.

  • Rapid Injection: Add the DMSO stock directly into the vortex of the mixing aqueous buffer, rather than pipetting the buffer onto the DMSO drop. This ensures instantaneous dispersion.

  • Maintain Final DMSO Limits: Ensure the final DMSO concentration in the assay does not exceed 0.1% to 0.5% (v/v) to avoid solvent-induced cytotoxicity in cell-based assays[1].

References

  • US7709497B2 - Pyrazolo[3,4-b]pyridine compound, and its use as a PDE4 inhibitor Google Patents URL
  • US20090325952A1 - Pyrazolo[3,4-b]pyridine compounds, and their use as PDE4 inhibitors Google Patents URL
  • Piperidine | C5H11N | CID 8082 PubChem - NIH URL:[Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) Master Organic Chemistry URL:[Link]

Sources

Method

Application Note: Advanced HPLC Method Development for 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine

Physicochemical Profiling & The Analytical Challenge Developing a robust High-Performance Liquid Chromatography (HPLC) method for 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine requires a fundamental understanding of its s...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & The Analytical Challenge

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine requires a fundamental understanding of its structural dichotomy. The molecule consists of two distinct functional domains:

  • The Piperidine Ring: A highly basic secondary amine with a pKa of approximately 10.5.

  • The Pyrazolo[3,4-b]pyridine Core: A conjugated, electron-deficient aromatic system (pKa ~1.0–3.0) that provides strong chromophoric properties. This core exhibits robust ultraviolet (UV) absorption maxima typically around 254 nm, extending into the 300–350 nm range[1][2]. Because of this native chromophore, pre-column derivatization—often required for simple piperidines lacking UV absorbance—is entirely unnecessary[3].

The "Silanol Effect": The primary chromatographic challenge arises from the basic piperidine nitrogen. At standard acidic or neutral mobile phase pH (pH 2.0–7.0), this nitrogen is fully protonated. When analyzed on traditional silica-based C18 columns, these positively charged analytes undergo severe secondary ion-exchange interactions with residual, unendcapped silanol groups (Si-O⁻) on the stationary phase. This causality directly results in asymmetric peak tailing, retention time drift, and poor resolution[4].

Method Development Strategy: Mechanistic Pathways

To neutralize the silanol effect and achieve Gaussian peak shapes, we must manipulate either the stationary phase chemistry or the mobile phase ionization state.

Workflow Start Analyte Profiling (pKa ~10.5, UV Active) pH_Screen Mobile Phase pH Screening (Low pH vs. High pH) Start->pH_Screen Low_pH Low pH (2.0 - 3.0) 0.1% TFA / Formic Acid pH_Screen->Low_pH High_pH High pH (9.5 - 10.5) 10mM NH4HCO3 pH_Screen->High_pH Col_Low Charged-Surface C18 (e.g., CS-C18) Low_pH->Col_Low Col_High Hybrid Silica C18 (e.g., XBridge) High_pH->Col_High Eval Evaluate Peak Shape (Target: Tf < 1.5) Col_Low->Eval Col_High->Eval Opt Gradient Optimization & Method Validation Eval->Opt

Figure 1: Decision tree for HPLC method development of basic heterocyclic compounds.

Pathway A (Low pH / Charged Surface): Utilizing a highly acidic mobile phase (0.1% TFA) combined with a charged-surface C18 column. The positively charged column surface electrostatically repels the protonated piperidine, preventing deep silanol penetration[4]. Pathway B (High pH / Free-Base Elution) - Selected Method: By elevating the mobile phase pH to 10.0, the piperidine nitrogen is largely deprotonated. Shifting the analyte to its neutral free-base form drastically increases its hydrophobicity, enhancing retention on the reversed-phase media and completely neutralizing ionic silanol interactions[5]. This requires a high-pH stable hybrid silica column.

Optimized Experimental Protocol

Chromatographic Conditions

The following conditions have been optimized for the high-pH free-base elution strategy.

ParameterOptimized Condition
Column High-pH stable Hybrid C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.0 with NH₄OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 35°C (Improves mass transfer and reduces system backpressure)
Detection Wavelength 254 nm (Primary) and 280 nm (Secondary)[1][2]
Injection Volume 10 µL
Gradient Elution Program

A scouting gradient is utilized to ensure the polar pyrazolopyridine core is retained initially, while highly retained synthetic impurities are flushed out later in the run.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold (Focusing)
12.01090Linear ramp
15.01090Wash
15.19010Step return
20.09010Re-equilibration
Step-by-Step Execution & Sample Preparation
  • Buffer Preparation: Weigh 0.79 g of Ammonium Bicarbonate and dissolve in 1000 mL of ultrapure water. Adjust the pH to 10.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane and degas.

  • Standard Stock Preparation: Accurately weigh 10 mg of the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine reference standard. Dissolve in 10 mL of Methanol to create a 1 mg/mL stock solution.

  • Working Solution (Critical Step): Dilute the stock solution to the working concentration (e.g., 100 µg/mL) using the Initial Mobile Phase (90% A / 10% B) . Mechanistic Note: Injecting free-base piperidines dissolved in 100% strong organic solvents into a highly aqueous mobile phase causes a solvent mismatch. This leads to poor focusing at the column head, resulting in split peaks (one in the dead volume, one at the true retention time)[5].

  • Equilibration: Purge the HPLC system and equilibrate the column at initial conditions for at least 20 column volumes until a stable baseline is achieved.

Self-Validating System Suitability Test (SST)

A robust analytical protocol must be a self-validating system. Prior to analyzing unknown samples, the chromatographic system must prove its fitness to ensure data integrity.

SST Inj Inject SST Standard (n=5) Check1 Tailing Factor (Tf) ≤ 1.5? Inj->Check1 Check2 Retention Time %RSD ≤ 1.0%? Check1->Check2 Yes Fail System Invalid Troubleshoot Check1->Fail No Check3 Area %RSD ≤ 2.0%? Check2->Check3 Yes Check2->Fail No Pass System Validated Proceed to Samples Check3->Pass Yes Check3->Fail No

Figure 2: Self-validating System Suitability Test (SST) workflow.

SST Execution: Inject the 100 µg/mL standard five consecutive times. The system is only validated if:

  • Tailing Factor (Tf): ≤ 1.5 (Confirms suppression of silanol interactions).

  • Theoretical Plates (N): ≥ 5,000 (Confirms column efficiency).

  • Precision (%RSD): ≤ 2.0% for peak area and ≤ 1.0% for retention time.

Method Validation Summary

When validated according to ICH Q2(R1) guidelines, the high-pH method yields robust quantitative data, typical for basic heterocycles of this class[3].

Validation ParameterResult / RangeAcceptance Criteria
Linearity Range 0.50 – 150 µg/mLCorrelation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantification (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) ≥ 10
Precision (Repeatability) 0.6% RSD≤ 2.0% RSD (n=6)
Accuracy (% Recovery) 99.8% – 101.5%98.0% – 102.0% across 3 spiked levels
Specificity No interference at analyte RTResolution (Rs) > 2.0 from known impurities

References

  • Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Agilent Technologies. HPLC Method Development: From Beginner to Expert Part 2.
  • ACS Omega. Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities.
  • PubMed Central (PMC). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy.

Sources

Application

Application Notes and Protocols for 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine Cell-Based Assays

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the foundation of numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. Derivatives of this scaffold have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

The pyrazolo[3,4-b]pyridine framework has been successfully employed to develop inhibitors for a range of important oncology targets, including:

  • Cyclin-Dependent Kinases (CDKs) : Master regulators of cell cycle progression.

  • Fibroblast Growth Factor Receptors (FGFRs) : Key drivers in cell proliferation, differentiation, and angiogenesis.

  • Anaplastic Lymphoma Kinase (ALK) : A receptor tyrosine kinase whose mutations and fusions are oncogenic drivers in several cancers.

  • Topoisomerase II (TOPII) : An essential enzyme involved in managing DNA topology during replication and transcription.

Given this background, a novel compound such as 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine warrants a systematic evaluation of its biological activity, starting with its effect on cancer cell proliferation and subsequently dissecting its mechanism of action. This guide provides a comprehensive, multi-tiered approach for characterizing the in vitro cellular effects of this compound, designed for researchers in oncology and drug development.

The protocols herein are designed as a self-validating system, beginning with broad screening to determine potency and progressing to more focused mechanistic assays to elucidate the 'how' and 'why' behind its activity.

Part 1: Primary Screening - Assessing Anti-Proliferative Activity

The initial step in characterizing a novel compound is to determine its effect on the proliferation of cancer cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency. We recommend using a luminescent ATP-based assay, such as the CellTiter-Glo® assay, for its high sensitivity, broad linear range, and simple "add-mix-measure" format.[1][2]

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining clinically relevant data.[3][4] A diverse panel should be selected to represent different cancer types and to include lines with known dependencies on kinase pathways that pyrazolopyridine derivatives are known to inhibit.

Recommended Initial Cell Line Panel:

Cell LineCancer TypeKey Rationale
MCF-7 Breast CancerEstrogen receptor-positive (ER+), often sensitive to cell cycle inhibitors.[5]
HCT-116 Colorectal CancerKnown to be sensitive to various kinase inhibitors; represents a common solid tumor.
A549 Lung CancerA widely used model for non-small cell lung cancer (NSCLC).
K562 Leukemia (CML)A suspension cell line, useful for testing broad applicability.
A non-cancerous cell line (e.g., HEK293) Embryonic KidneyServes as a control for general cytotoxicity versus cancer-specific effects.[6]

This panel provides a solid baseline. Further screening can be guided by resources like the Cancer Cell Line Encyclopedia (CCLE) to select lines with specific genetic markers (e.g., mutations in Rb, overexpression of specific CDKs) that may confer sensitivity.[3]

Experimental Workflow: Anti-Proliferation Assay

The following workflow outlines the process from cell preparation to data analysis for determining the IC50 value of the test compound.

G cluster_prep Preparation cluster_treat Treatment cluster_read Measurement & Analysis A 1. Culture & Harvest Selected Cell Lines B 2. Count Cells & Adjust Density (e.g., 5,000 cells/well) A->B C 3. Seed Cells into 96-well Opaque Plates B->C D 4. Incubate 24h for Cell Adherence C->D E 5. Prepare Serial Dilutions of Test Compound D->E F 6. Add Compound to Wells (Include Vehicle & Positive Controls) E->F G 7. Incubate for 72h F->G H 8. Equilibrate Plate to RT G->H I 9. Add CellTiter-Glo® Reagent H->I J 10. Mix & Incubate 10 min I->J K 11. Read Luminescence J->K L 12. Plot Dose-Response Curve & Calculate IC50 K->L

Caption: Workflow for IC50 determination using an ATP-based viability assay.

Detailed Protocol: CellTiter-Glo® Cell Viability Assay

This protocol is adapted from Promega's technical bulletin for the CellTiter-Glo® Luminescent Cell Viability Assay.[1][2][7]

Materials:

  • 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine (Test Compound)

  • Selected cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • DMSO (for compound dilution)

  • Opaque-walled 96-well plates suitable for luminescence readings

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega Cat.# G7570)

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest log-phase cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimal seeding density (empirically determined, typically 3,000-8,000 cells/well) in culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. Include wells with medium only for background measurement.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in culture medium to achieve final desired concentrations (e.g., from 100 µM to 5 nM). Ensure the final DMSO concentration in all wells remains constant and low (<0.5%).

    • Include vehicle control wells (medium with the same final DMSO concentration) and positive control wells (e.g., 10 µM Staurosporine).

    • Carefully add the diluted compounds to the respective wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[2]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[7]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[1]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][7]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from medium-only wells) from all other readings.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

Once the anti-proliferative activity is confirmed, the next logical step is to investigate the underlying mechanism. For kinase inhibitors, particularly those targeting CDKs, cell death is often induced via apoptosis, and proliferation is halted by cell cycle arrest.[9][10][11]

Investigating Apoptosis Induction with Caspase-Glo® 3/7 Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay provides a sensitive, luminescent method to quantify their activity directly in cell culture wells.[12][13]

Experimental Design:

  • Time Course: Treat cells with the test compound at concentrations around its IC50 and 5x IC50. Measure caspase activity at different time points (e.g., 12, 24, 48 hours) to capture the peak of apoptotic activity.

  • Controls: Use a known apoptosis inducer like Staurosporine as a positive control and a vehicle-treated sample as a negative control.

G A 1. Seed Cells in 96-well Opaque Plate (as per viability assay) B 2. Incubate 24h A->B C 3. Treat with Compound (e.g., 1x & 5x IC50) B->C D 4. Incubate for desired time points (12, 24, 48h) C->D E 5. Equilibrate Plate to RT D->E F 6. Add Caspase-Glo® 3/7 Reagent E->F G 7. Mix & Incubate 1h F->G H 8. Read Luminescence G->H I 9. Normalize data to cell number (optional) or vehicle control H->I

Caption: Workflow for measuring apoptosis via caspase-3/7 activity.

Protocol: Caspase-Glo® 3/7 Assay This protocol is based on the technical bulletin from Promega.[14]

Materials:

  • Materials from viability assay protocol

  • Caspase-Glo® 3/7 Assay Kit (e.g., Promega Cat.# G8090)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the CellTiter-Glo® protocol, using concentrations relevant to the predetermined IC50 value (e.g., 1x IC50, 5x IC50).

  • Assay Measurement:

    • At the end of each incubation time point, remove the plate and let it equilibrate to room temperature.

    • Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.[14]

    • Mix the contents gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence.

  • Data Analysis:

    • Subtract background luminescence.

    • Express results as fold-change in luminescence relative to the vehicle-treated control to indicate the induction of caspase activity.

Alternative/Confirmatory Method: Annexin V & Propidium Iodide (PI) Staining Flow cytometry using Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells) is a powerful method to quantify different cell populations.[15][16][17] This provides more granular detail than the bulk caspase activity measurement.

Analyzing Cell Cycle Distribution

CDK inhibitors are well-known to cause arrest at specific phases of the cell cycle, most commonly the G1/S transition.[5][11] Analyzing the DNA content of cells using propidium iodide (PI) staining followed by flow cytometry is the standard method for this investigation.[18]

Expected Outcome: If 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine acts as a CDK4/6 inhibitor, treatment should lead to an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M populations.[11]

Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry This protocol is a standard method for preparing cells for DNA content analysis.[18][19][20]

Materials:

  • Cells cultured in 6-well plates

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed approximately 0.5 x 10^6 cells per well in 6-well plates. After 24 hours, treat with the test compound (at 1x and 5x IC50) for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells to ensure all populations are analyzed. Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[20][21]

    • Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting at 488 nm and collecting PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3).

    • Collect data for at least 10,000 single-cell events.

  • Data Analysis:

    • Use analysis software (e.g., FlowJo, FCS Express) to gate on single cells and generate a histogram of PI fluorescence intensity.

    • Apply a cell cycle model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Part 3: Hypothesized Signaling Pathway and Interpretation

Based on the known targets of the pyrazolo[3,4-b]pyridine scaffold, a primary hypothesis is that 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine inhibits a CDK, such as CDK4/6. This would disrupt the canonical Rb/E2F pathway that controls the G1-to-S phase transition.[22][23]

CDK/Rb/E2F Signaling Pathway:

G cluster_complex Active Complex GF Growth Factors CycD Cyclin D GF->CycD Induces CDK46 CDK4/6 Rb Rb CDK46->Rb Phosphorylates (p) CDK46->p1 Releases CycD->CDK46 Binds & Activates E2F E2F Rb->E2F Inhibits S_Phase S-Phase Gene Transcription E2F->S_Phase Activates p16 p16 (CKI) p16->CDK46 Inhibits Compound 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine Compound->CDK46 Inhibits

Caption: Hypothesized inhibition of the Rb/E2F pathway by the test compound.

Interpretation of Results:

  • High Potency (Low IC50) + G1 Arrest + Caspase Activation: This combination strongly suggests that the compound acts as a potent cell cycle inhibitor (likely a CDK inhibitor) that ultimately leads to apoptotic cell death.

  • High Potency + Caspase Activation without Cell Cycle Arrest: The compound may induce apoptosis through a different kinase pathway (e.g., by inhibiting a pro-survival kinase).

  • Moderate Potency + G1 Arrest without Apoptosis: The compound may be primarily cytostatic rather than cytotoxic, holding cells in a non-proliferative state.

  • Low Potency / Inactivity: The compound is inactive against the chosen cell lines, or its target is not essential for their proliferation.

By following this structured, multi-assay approach, researchers can efficiently and accurately profile the cellular activity of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine, generating the robust data needed for further drug development decisions.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • ResearchGate. CDK inhibition affects the cell cycle and induces apoptosis. [Link]

  • Open Targets Blog. Looking for cell line models to predict drug response in cancer patients? Use CELLector. [Link]

  • G-Biosciences. Annexin V-Dye Apoptosis Assay. [Link]

  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • ResearchGate. A simplified overview of the Rb/E2F pathway. [Link]

  • Taylor and Francis Online. CDK Inhibitors: Cell Cycle Arrest Versus Apoptosis. [Link]

  • OUS Research. CellTiter-Glo Assay. [Link]

  • Bio-protocol. CellTiter-Glo Viability Assay (CTG). [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • PMC. A comprehensive modular map of molecular interactions in RB/E2F pathway. [Link]

  • Institut Curie. Comprehensive Map of Molecular Interactions in RB/E2F Pathway. [Link]

  • Flow Cytometry Core Facility. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • ResearchGate. Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

  • Bio-protocol. Anticancer assay (MTT). [Link]

  • Oncology Learning Network. Regaining Control of the Cell Cycle With CDK 4/6 Inhibitors: A Promising Targeted Therapy for Breast Cancer. [Link]

  • PMC. CDK inhibitors in cancer therapy, an overview of recent development. [Link]

Sources

Method

mass spectrometry fragmentation of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine Authored by: A Senior Application Scientist This technical guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine

Authored by: A Senior Application Scientist

This technical guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the mass spectrometric behavior of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine. This document provides both theoretical insights and practical protocols to aid in the structural elucidation and analysis of this and structurally related compounds. Mass spectrometry is an indispensable tool in pharmaceutical development, providing critical data on molecular weight, structure, and purity.[1][2][3][4][5]

The compound in focus, 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine, incorporates two key heterocyclic systems: a pyrazolo[3,4-b]pyridine core and a piperidine ring. Understanding the characteristic fragmentation of each moiety is fundamental to interpreting the mass spectrum of the entire molecule. This guide will delve into the expected fragmentation pathways under common ionization techniques, such as Electrospray Ionization (ESI), and provide a robust analytical protocol.

Foundational Principles of Fragmentation for the Constituent Heterocycles

The fragmentation of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine in a mass spectrometer is predicted to be a composite of the fragmentation patterns of its pyrazolopyridine and piperidine components. The ionization method profoundly influences the fragmentation process.[6] Electrospray ionization (ESI), a soft ionization technique, typically generates a protonated molecule, [M+H]+, which then undergoes collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments.[7][8]

The Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine ring system is an aromatic, nitrogen-containing heterocycle. Its fragmentation is characterized by the cleavage of the heterocyclic rings. Studies on related pyrazole and pyrazolopyridine structures have shown common fragmentation pathways that involve the loss of small, stable neutral molecules.[9][10][11] Key fragmentation processes for the pyrazole moiety include the expulsion of hydrocyanic acid (HCN) and molecular nitrogen (N2).[11] For larger, fused systems like pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines, the elimination of carbon monoxide (CO) and successive losses of HCN have also been observed.[9]

The Piperidine Moiety

The fragmentation of the piperidine ring, a saturated heterocycle, is well-documented.[6][12][13][14][15] Under ESI-MS/MS conditions, the protonated piperidine ring is susceptible to several fragmentation pathways:

  • α-Cleavage: This is a predominant fragmentation mechanism for piperidine derivatives.[6] It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a stable, resonance-stabilized iminium ion.

  • Ring Fission: The piperidine ring can undergo cleavage to produce various acyclic fragment ions.[6]

  • Substituent-Driven Fragmentation: The fragmentation pattern is significantly influenced by any substituents on the piperidine ring.[6]

Predicted Fragmentation Pathway of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine

Based on the foundational principles outlined above, a putative fragmentation pathway for 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine can be proposed. The analysis will be based on ESI in positive ion mode, which is typical for nitrogen-containing basic compounds.[6]

The workflow for the analysis and the predicted fragmentation pathway are illustrated in the following diagrams:

Sources

Application

Application Note: Utilizing the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine Scaffold in Targeted Kinase Inhibitor Discovery

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology. The 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine scaffold has emerged as a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology. The 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine scaffold has emerged as a privileged pharmacophore in drug discovery. This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this scaffold to design potent inhibitors targeting Tropomyosin receptor kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and other oncogenic drivers.

Structural Rationale & Molecular Modeling

Expertise & Causality: The selection of a core scaffold dictates the fundamental binding mode within the highly conserved ATP-binding cleft of kinases. The pyrazolo[3,4-b]pyridine core is a highly versatile ATP-competitive hinge binder[1].

  • Hinge-Binding Dynamics: The N1-H and N2 atoms of the pyrazole ring act as a bidentate hydrogen bond donor-acceptor pair, mimicking the adenine ring of ATP and anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Met592 in TRKA or Leu83 in CDK2)[2].

  • Solvent Channel Vectoring: The piperidine ring at the 3-position is strategically oriented to project outward into the solvent-exposed channel or the ribose-binding pocket[2]. This orthogonal projection allows medicinal chemists to functionalize the piperidine nitrogen with bulky selectivity determinants, fluorophores, or electrophilic warheads (for covalent inhibition) without causing steric clashes within the narrow hydrophobic pockets of the kinase cleft[3].

Recent studies have validated this structural rationale, demonstrating the efficacy of pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TRKs[3] and CDKs[4].

Scaffold Optimization Workflow

Workflow N1 Scaffold Synthesis (Pyrazolo-Pyridine) N2 Piperidine Functionalization N1->N2 N3 Kinase Profiling (TRK/CDK Assays) N2->N3 N4 Cell-Based Efficacy Assays N3->N4 N5 Lead Optimization & ADMET N4->N5

Caption: Workflow for developing targeted kinase inhibitors using the pyrazolo[3,4-b]pyridine scaffold.

Chemical Synthesis Protocol

Trustworthiness: A self-validating synthetic route is critical for generating a robust library of derivatives. The following protocol utilizes scalable, cross-coupling chemistry.

Step 1: Suzuki-Miyaura Coupling

  • Reaction: Charge a microwave vial with 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), 1-Boc-piperidine-3-boronic acid pinacol ester (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent: Add a degassed mixture of 1,4-dioxane and 2M aqueous K2​CO3​ (3:1 v/v).

  • Conditions: Heat at 90°C for 2 hours under an argon atmosphere.

  • Causality: Palladium-catalyzed Suzuki coupling is chosen over Stille coupling to avoid toxic organotin byproducts, ensuring a greener and more scalable route for library generation.

Step 2: Boc-Deprotection & Validation

  • Reaction: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for 1 hour.

  • Validation Checkpoint: To ensure the integrity of the synthesized library, LC-MS and 1H-NMR validation must be performed. The presence of the free piperidine amine is confirmed by the complete disappearance of the massive tert-butyl singlet (~1.4 ppm) in 1H-NMR, validating the scaffold's readiness for diversification.

Step 3: Late-Stage Functionalization

  • React the free piperidine amine with various acyl chlorides, sulfonyl chlorides, or electrophilic warheads (e.g., acryloyl chloride) in the presence of N,N-Diisopropylethylamine (DIPEA) to generate the final inhibitor library.

In Vitro Kinase Profiling Protocol: TRK & CDK Assays

Expertise & Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized because it minimizes compound auto-fluorescence interference—a common false-positive driver in high-throughput kinase screening[4].

Reagents & Buffer Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. Causality: Tween-20 is critical to prevent the hydrophobic pyrazolo[3,4-b]pyridine compounds from aggregating and forming promiscuous colloidal inhibitors.

Assay Execution:

  • Compound Plating: Dispense 100 nL of the functionalized scaffold library (in DMSO) into a 384-well ProxiPlate.

  • Enzyme Addition: Add 5 µL of recombinant TRKA or CDK2/CyclinE enzyme diluted in kinase buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled peptide substrate and ATP (at the Km​ value of the specific kinase).

  • Detection: After 60 minutes, terminate the reaction with 10 µL of EDTA-containing stop buffer supplemented with Europium-anti-phospho-antibody. Read the TR-FRET signal (Excitation: 320 nm, Emission: 665 nm/615 nm).

  • Self-Validating System: Staurosporine must be run as a positive control on every plate. Calculate the Z'-factor for each run; only plates with a Z' > 0.6 are considered valid, ensuring the absolute trustworthiness of the generated IC50​ data.

Target Pathway Modulation

Pathway NGF NGF / BDNF Ligands TRK TRK Receptor (TRKA/B/C) NGF->TRK RAS RAS / RAF TRK->RAS Inhibitor Scaffold Inhibitor (ATP-Competitive) Inhibitor->TRK Inhibits MEK MEK1/2 RAS->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the TRK-mediated MAPK signaling pathway by the ATP-competitive scaffold.

Quantitative Profiling Data

The following table summarizes the structure-activity relationship (SAR) data for representative 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine derivatives. The data illustrates how modifying the piperidine nitrogen ( R−group ) shifts the selectivity profile between TRK family kinases and CDKs.

Compound IDPiperidine N-Substitution (R-Group)TRKA IC50​ (nM)TRKB IC50​ (nM)CDK2 IC50​ (nM)Cell Viability IC50​ (µM)*
Scaffold-1 -H (Unsubstituted)>10,000>10,0008,500>50.0
Deriv-A Acetyl1,2501,40045012.5
Deriv-B 3-Fluorobenzoyl5662>5,0000.30
Deriv-C Cyclopentyl-sulfonyl1215>10,0000.08
Deriv-D Acryloyl (Covalent)45850.02

*Assessed via CellTiter-Glo assay in Km-12 (TRKA-fusion) colorectal cancer cell lines.

References

  • [3] Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: RSC Medicinal Chemistry. URL:[Link]

  • [4] Title: Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Source: Open Journal of Medicinal Chemistry. URL:[Link]

  • [1] Title: Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008–present). Source: Expert Opinion on Therapeutic Patents. URL:[Link]

  • [2] Title: Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors. Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine. It provides a series of troubleshooting pathways and frequently asked questions to systematically address and overcome poor aqueous solubility, a common hurdle for heterocyclic compounds in the development pipeline.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial, high-level questions researchers may have about the solubility of this compound.

Question: Why is 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine expected to have low aqueous solubility?

Answer: The low solubility arises from its molecular structure. The fused pyrazolo[3,4-b]pyridine core is a large, relatively rigid, and hydrophobic aromatic system.[1] Strong intermolecular forces, such as hydrogen bonding and π-π stacking between these rings, can lead to high crystal lattice energy in the solid state.[1] This high lattice energy makes it difficult for water molecules to break the crystal structure apart and solvate individual molecules, resulting in poor aqueous solubility.[2] While the piperidine ring contains a basic nitrogen atom that can aid in solubility under specific conditions, the intrinsic solubility of the neutral molecule is expected to be low.

Question: What is the most direct and immediate strategy I should try to dissolve this compound?

Answer: The most straightforward initial approach is pH adjustment . The piperidine moiety contains a secondary amine, which is a basic functional group.[3] By lowering the pH of the aqueous medium with a suitable acid, this nitrogen atom can be protonated, forming a positively charged ammonium salt. This ionized form is significantly more polar and, therefore, generally much more soluble in water than the neutral molecule.[4][5]

Question: What are the primary methods available if simple pH adjustment is insufficient or not suitable for my experiment?

Answer: There are several robust methods to enhance the solubility of poorly soluble drugs.[6] The primary strategies, which we will detail in this guide, include:

  • Salt Formation: Creating a stable, solid salt form of the compound with improved physicochemical properties.[7][8]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to reduce the overall polarity of the solvent system.[9][10]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic part of the molecule within a cyclodextrin host molecule.[11][12][13]

  • Amorphous Solid Dispersions (ASDs): Converting the compound from a stable crystalline form to a higher-energy, more soluble amorphous state, stabilized within a polymer matrix.[14][15][16]

Question: How do I decide which solubility enhancement technique is best for my needs?

Answer: The choice of method depends heavily on the intended application:

  • For early-stage in vitro screening assays: Co-solvents (like DMSO) or pH adjustment are typically sufficient and practical.

  • For in vivo studies in animals: Salt forms, cyclodextrin complexes, or amorphous solid dispersions are often preferred to avoid the toxicity associated with high concentrations of organic co-solvents.[14]

  • For final drug product development: Salt formation and amorphous solid dispersions are highly scalable and common industry strategies for oral dosage forms.[4][17]

Part 2: Troubleshooting and In-Depth Experimental Guides

This section provides detailed, question-and-answer-based guides for implementing specific solubility enhancement strategies.

Guide 1: Systematic pH-Dependent Solubility Profiling

Question: My compound won't dissolve in my neutral pH 7.4 buffer. How do I systematically determine the optimal pH for solubilization?

Answer: The insolubility at neutral pH is expected because the basic piperidine nitrogen is largely un-ionized. To find the optimal pH, you must perform a pH-solubility profile. This experiment involves measuring the compound's solubility across a range of pH values to identify the pH at which it becomes sufficiently protonated to dissolve. For a basic compound like this one, solubility will increase as the pH decreases. The relationship between pH, pKa (the pH at which 50% of the compound is ionized), and solubility is fundamental.[5][18]

Experimental Protocol: pH-Solubility Profile Determination

This protocol uses the shake-flask method, a standard for measuring equilibrium solubility.[19][20]

  • Prepare Buffers: Prepare a series of buffers covering a pH range from 2.0 to 8.0 (e.g., phosphate, citrate, or universal buffers) at a consistent ionic strength.

  • Add Excess Compound: To a series of vials, add an amount of solid 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine that is in clear excess of its expected solubility.

  • Add Buffer: Add a fixed volume (e.g., 1 mL) of each buffer to its respective vial.

  • Equilibrate: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Phases: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully withdraw a sample of the clear supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[21] Dilute the filtrate with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

  • Measure Final pH: Measure the pH of the remaining supernatant in each vial to confirm the final equilibrium pH.

  • Plot Data: Plot the logarithm of solubility (log S) versus the final measured pH. The resulting curve will show the pH at which solubility dramatically increases.

Workflow for pH-Solubility Profiling

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 2-8) B Add Excess Solid Compound to Vials A->B C Add Buffers to Vials B->C D Equilibrate on Shaker (24-48h) C->D E Centrifuge to Pellet Solid D->E F Filter Supernatant (0.22 µm filter) E->F G Quantify Concentration (e.g., HPLC) F->G I Plot log(Solubility) vs. pH G->I H Measure Final pH of Supernatant H->I

Caption: Workflow for determining pH-dependent solubility.

Guide 2: Salt Formation for Improved Stability and Dissolution

Question: Adjusting the pH of my solution works, but the compound precipitates over time or when I dilute it. Would creating a solid salt form be better?

Answer: Yes. While pH adjustment creates a salt in situ, preparing and isolating a solid, stable salt form can provide significant advantages. Salt formation is a highly effective and common method for increasing the dissolution rate and apparent solubility of basic drugs.[7][8] A well-chosen salt can have better stability, handling properties (e.g., less hygroscopic), and more predictable dissolution behavior compared to relying on in situ salt formation in a buffered solution.[7] The salt acts as its own buffer at the surface of the dissolving particle, creating a localized low-pH environment that promotes dissolution.[7]

Experimental Protocol: Small-Scale Salt Screening
  • Select Counter-ions: Choose a range of pharmaceutically acceptable acid counter-ions. Start with common choices. (See table below).

  • Dissolve Free Base: Dissolve a known amount of the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine free base in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone). Gentle heating may be required.[21]

  • Add Counter-ion: Add a stoichiometric equivalent (1.0 eq) of the selected acid counter-ion, either as a solid or dissolved in a small amount of the same solvent.

  • Induce Crystallization: Stir the mixture at room temperature. If no solid forms, try cooling the solution, slowly adding an anti-solvent (a solvent in which the salt is insoluble, like heptane or MTBE), or scratching the inside of the vial.

  • Isolate and Dry: If a solid precipitate forms, collect it by filtration, wash with a small amount of the anti-solvent, and dry it under vacuum.

  • Characterize: Analyze the resulting solid to confirm salt formation and assess its properties (e.g., crystallinity by XRPD, thermal properties by DSC, and aqueous solubility).

Table 1: Common Counter-ions for Salt Screening of Basic Drugs
Counter-ionAcid TypepKaTypical Properties
HydrochlorideStrong Acid~ -7.0Often crystalline, can be hygroscopic
SulfateStrong Acid~ 1.99Can form stable, crystalline salts
MesylateStrong Acid~ -1.9Good crystallinity, often non-hygroscopic
TosylateStrong Acid~ -2.8Similar to mesylate, good for crystallinity
MaleateOrganic Acid1.9, 6.1Can improve solubility, potential for reactivity
FumarateOrganic Acid3.0, 4.5Often forms stable, high-melting point salts
TartrateOrganic Acid3.0, 4.4Chiral, can be used for resolution
CitrateOrganic Acid3.1, 4.8, 6.4Can form multiple salt stoichiometries

Data synthesized from common pharmaceutical knowledge and principles outlined in sources.[22]

Guide 3: Co-solvent Systems for In Vitro Assays

Question: I need to prepare a concentrated stock solution for a cell-based assay and can tolerate a small percentage of an organic solvent. How do I select an appropriate co-solvent?

Answer: Co-solvency is a widely used technique for solubilizing nonpolar compounds for in vitro use.[23] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic solute, making it easier for the compound to dissolve.[9] Common co-solvents in pharmaceutical research include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[10][24]

Experimental Protocol: Co-solvent Screening
  • Select Co-solvents: Choose a few common, biocompatible co-solvents (e.g., DMSO, Ethanol, PEG 400).

  • Prepare Stock Solutions: Attempt to dissolve a high concentration of your compound (e.g., 10-50 mM) in 100% of each co-solvent.

  • Aqueous Compatibility Test: Perform serial dilutions of the stock solution into your aqueous assay buffer (e.g., PBS at pH 7.4).

  • Observe for Precipitation: Visually inspect each dilution for signs of precipitation (cloudiness, turbidity, or visible particles) immediately after dilution and after a set period (e.g., 2 hours).

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear in the desired final percentage of co-solvent (typically ≤1% for cell-based assays) is your working limit.

Mechanism of Co-Solvency

Caption: Co-solvents reduce the polarity of water, improving drug interaction.

Guide 4: Cyclodextrin Complexation for Solvent-Free Formulations

Question: I need to increase the aqueous solubility for an in vivo study but want to avoid organic co-solvents and extreme pH. Is cyclodextrin a viable option?

Answer: Yes, cyclodextrin complexation is an excellent strategy for this scenario. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13][25] They can encapsulate the poorly soluble pyrazolo[3,4-b]pyridine portion of your molecule (the "guest") into their nonpolar cavity, forming an "inclusion complex".[11][12] The resulting complex has a hydrophilic exterior, allowing it to dissolve readily in water, thereby increasing the apparent aqueous solubility of the compound.[11][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[]

Experimental Protocol: Phase-Solubility Study
  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).

  • Add Excess Compound: Add an excess amount of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine to each cyclodextrin solution.

  • Equilibrate: Agitate the vials at a constant temperature for 24-72 hours to reach equilibrium.

  • Sample and Analyze: Centrifuge and filter the samples as described in the pH-solubility protocol. Quantify the concentration of the dissolved compound via HPLC.

  • Plot and Analyze: Plot the total concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (an AL-type diagram) indicates the formation of a soluble 1:1 complex.[11] The slope can be used to calculate the stability constant and the solubility enhancement factor.

Table 2: Common Cyclodextrins for Pharmaceutical Use
Cyclodextrin TypeCavity Diameter (Å)Water Solubility (g/100mL)Common Use
α-Cyclodextrin4.7 - 5.314.5Small aromatic rings
β-Cyclodextrin6.0 - 6.51.85Most common drug scaffolds
γ-Cyclodextrin7.5 - 8.323.2Larger molecules, macrocycles
HP-β-CD6.0 - 6.5> 60Parenteral and oral formulations
SBE-β-CD6.0 - 6.5> 50Parenteral formulations, improves stability

Data synthesized from sources.[13][]

Guide 5: Amorphous Solid Dispersions (ASDs) for Maximizing Oral Exposure

Question: I need to achieve a very high level of solubility enhancement for an oral formulation to ensure adequate bioavailability. What is the most powerful technique?

Answer: For maximizing apparent solubility and achieving supersaturation in the gastrointestinal tract, amorphous solid dispersions (ASDs) are one of the most powerful and widely adopted industry strategies.[12][17] An ASD consists of the amorphous form of the drug molecularly dispersed within a polymer matrix.[16] This approach works for two reasons:

  • Amorphous State: The amorphous form of a drug lacks the highly ordered, stable crystal lattice of its crystalline counterpart.[15] It exists at a higher free energy state, which provides a thermodynamic driving force for increased apparent solubility.[12]

  • Polymer Stabilization: The polymer prevents the drug from recrystallizing, maintaining it in the high-energy amorphous state and often sustaining a state of supersaturation upon dissolution, which can significantly enhance absorption.[27]

Experimental Protocol: Lab-Scale ASD Preparation (Solvent Evaporation)
  • Select a Polymer: Choose a suitable polymer. Common choices for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus® or PVP-VA.[28]

  • Co-dissolve Drug and Polymer: Find a common volatile solvent (e.g., methanol, acetone, dichloromethane) that dissolves both your compound and the selected polymer. Dissolve them together in a specific drug:polymer ratio (e.g., 1:3 w/w).

  • Evaporate Solvent: Remove the solvent rapidly using a rotary evaporator or by casting a thin film in a petri dish and drying it under a stream of nitrogen, followed by vacuum drying to remove all residual solvent. Rapid removal is key to preventing crystallization.[14]

  • Scrape and Characterize: Scrape the resulting solid film. The material should be a glassy, homogenous solid. Confirm the amorphous nature of the drug within the dispersion using techniques like XRPD (which should show a halo pattern with no sharp peaks) and DSC (which should show a single glass transition temperature).

  • Perform Dissolution Testing: Compare the dissolution rate and extent of the ASD powder to that of the crystalline compound in a relevant buffer (e.g., simulated intestinal fluid). The ASD should show a much faster dissolution rate and ideally achieve a supersaturated concentration.

Dissolution Profile: Crystalline vs. Amorphous Solid Dispersion

G cluster_c Crystalline Drug cluster_a Amorphous Solid Dispersion (ASD) C_Solid Crystalline Solid C_Dissolved Dissolved Drug (at Equilibrium Solubility) C_Solid->C_Dissolved Slow Dissolution (High Lattice Energy) A_Solid Amorphous Drug in Polymer Matrix A_Super Supersaturated Solution A_Solid->A_Super Rapid Dissolution (High Free Energy) A_Equil Equilibrium Solubility A_Super->A_Equil Precipitation (Inhibited by Polymer)

Caption: ASDs dissolve rapidly to a supersaturated state, enhancing the driving force for absorption.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Touro University. [Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). RJPDET. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Scholars Research Library. [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015, September 3). Drug Target Review. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). IJMSDR. [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs | American Pharmaceutical Review. (2020, October 21). American Pharmaceutical Review. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.). ResearchGate. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology. (2014, June 2). Pharmaceutical Technology. [Link]

  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. (2023, November 5). Journal of Nanobiotechnology. [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (n.d.). ScienceDirect. [Link]

  • Salt formation to improve drug solubility - PubMed. (2007, July 30). National Center for Biotechnology Information. [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). eIJPPR. [Link]

  • Salt formation to improve drug solubility - Sign-in. (n.d.). ScienceDirect. [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Solubility and pH of amines - ISSR. (n.d.). ISSR. [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility - PubMed. (2004, August 15). National Center for Biotechnology Information. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility - ResearchGate. (n.d.). ResearchGate. [Link]

  • Chapter 22 Notes - Amines. (n.d.). University of Portland. [Link]

  • Study of pH-dependent drugs solubility in water - SciSpace. (2012, October 19). SciSpace. [Link]

  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays - ResearchGate. (2018, January 29). ResearchGate. [Link]

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Publishing. (2024, January 22). Royal Society of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most common bottlenecks encountered when synthesizing 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most common bottlenecks encountered when synthesizing 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine.

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of highly selective kinase inhibitors (such as FGFR and TRK inhibitors)[1]. However, assembling this specific piperidine-substituted architecture presents a triad of synthetic challenges: protodeboronation during cross-coupling, catalyst poisoning during hydrogenation, and catastrophic product loss during final purification.

This guide provides field-proven, self-validating methodologies to bypass these failure modes and maximize your overall synthesis yield.

Synthetic Workflow & Mechanistic Pathway

The most reliable route to 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine avoids direct sp2-sp3 coupling, which is notoriously low-yielding. Instead, the industry standard utilizes an sp2-sp2 Suzuki-Miyaura coupling followed by targeted olefin reduction and global deprotection[2].

SynthesisWorkflow SM1 N-Protected 3-Iodo-1H-pyrazolo [3,4-b]pyridine Step1 Suzuki Coupling Pd(dppf)Cl2, Cs2CO3 SM1->Step1 SM2 1-Boc-1,2,5,6- tetrahydropyridine- 3-boronic ester SM2->Step1 Int1 Tetrahydropyridine Intermediate Step1->Int1 Step2 Hydrogenation Pd/C, H2, AcOH Int1->Step2 Int2 Protected Piperidine Intermediate Step2->Int2 Step3 Global Deprotection TFA / DCM Int2->Step3 Product 3-{1H-pyrazolo[3,4-b] pyridin-3-yl}piperidine Step3->Product

Caption: Three-step synthetic workflow for 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine.

Quantitative Data: Reagent Optimization & Yield Comparison

Yield drop-offs are usually traced back to poor reagent selection rather than technique. The table below summarizes the causality behind common failure modes and the quantitative yield improvements achieved through protocol optimization.

Reaction StepCatalyst / Reagent SystemCommon Yield (%)Primary Failure ModeOptimized Yield (%)
1. Suzuki Coupling Pd(PPh3)4, Na2CO3, Toluene< 30%Protodeboronation; Catalyst aggregation due to free N-H.N/A
1. Suzuki Coupling Pd(dppf)Cl2, Cs2CO3, Dioxane/H2ON/A(Optimized Conditions)85 - 90%
2. Hydrogenation Pd/C, H2 (1 atm), MeOH40 - 50%Catalyst poisoning by basic pyridine/pyrazole nitrogens.N/A
2. Hydrogenation Pd/C, H2 (40 psi), MeOH, AcOH (1 eq)N/A(Optimized Conditions)> 95%
3. Deprotection TFA/DCM followed by Silica Gel< 20%Irreversible adsorption of zwitterionic product to silica.N/A
3. Deprotection TFA/DCM followed by SCX-2 CartridgeN/A(Optimized Conditions)85 - 95%

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol below includes built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Optimized Suzuki-Miyaura Coupling

Causality: The 1H-pyrazolo[3,4-b]pyridine core must be N-protected (e.g., with a Tetrahydropyranyl/THP group) prior to coupling. An unprotected pyrazole N-H will coordinate with Palladium, forming inactive black precipitates, and will quench the basicity required for the transmetalation step[2].

  • Setup: In a 50 mL Schlenk flask, combine 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (1.0 eq, 10 mmol) and 1-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester (1.2 eq, 12 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq, 0.5 mmol) and Cs2CO3 (2.0 eq, 20 mmol).

  • Solvent: Add 25 mL of a pre-degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

  • Reaction: Purge the flask with N2 for 5 minutes. Heat to 90 °C and stir vigorously for 4 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak disappears and a dominant peak at [M+H]+ = 385.2 (for the THP/Boc protected intermediate) is observed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via standard silica gel chromatography (Hexanes/EtOAc).

Step 2: Acid-Assisted Hydrogenation
  • Setup: Dissolve the purified intermediate from Step 1 (1.0 eq) in HPLC-grade Methanol (0.1 M concentration) in a Parr shaker bottle.

  • Additives: Add Glacial Acetic Acid (1.0 eq). Crucial step to prevent catalyst poisoning.

  • Catalyst: Carefully add 10% Pd/C (10% by weight relative to the substrate) under a blanket of Argon.

  • Reaction: Pressurize the vessel with H2 gas to 40 psi. Shake at 25 °C for 12 hours.

  • Validation Checkpoint: Filter a 0.1 mL aliquot through a micro-syringe filter. LC-MS must show a complete mass shift of +2 Da ([M+H]+ = 387.2 ). If the starting mass remains, re-pressurize and increase the AcOH to 1.5 eq.

  • Workup: Filter the entire mixture through a pad of Celite, washing thoroughly with MeOH. Concentrate in vacuo.

Step 3: Global Deprotection & SCX-2 Catch-and-Release Purification
  • Deprotection: Dissolve the crude hydrogenated intermediate in a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at 25 °C for 2 hours.

  • Validation Checkpoint: LC-MS must show the complete removal of both the Boc and THP groups, yielding the target free base mass ([M+H]+ = 203.1 ).

  • Evaporation: Concentrate the mixture under a stream of N2 to remove excess TFA.

  • SCX-2 Purification (Critical):

    • Pre-condition a Strong Cation Exchange (SCX-2) SPE cartridge with MeOH.

    • Load the crude residue (dissolved in a minimum amount of MeOH) onto the cartridge. The basic nitrogens will bind ionically to the sulfonic acid stationary phase.

    • Wash the cartridge with 3 column volumes of MeOH to elute all neutral and acidic impurities (including cleaved protecting group byproducts).

    • Elute the Product: Pass 2M NH3 in MeOH through the cartridge. The ammonia deprotonates the stationary phase, releasing your highly pure target compound.

    • Concentrate the ammoniacal eluent to yield the pure 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine.

Troubleshooting FAQs

Q1: Why is my Suzuki coupling yield stuck below 30% with massive protodeboronation?

A: Protodeboronation of tetrahydropyridine boronic esters is highly sensitive to the choice of base and the rate of transmetalation. If you are using Na2CO3 or K2CO3, the transmetalation is too slow, allowing the water in your solvent to hydrolyze the C-B bond. Solution: Switch to Cs2CO3 and use Pd(dppf)Cl2 . The larger cesium cation increases the solubility and reactivity of the organoborate complex, drastically accelerating transmetalation and outcompeting the hydrolysis side-reaction[2].

Q2: The hydrogenation of the tetrahydropyridine intermediate stalls at 50% conversion. How do I force it to completion?

A: Your Palladium catalyst is being poisoned. The 1H-pyrazolo[3,4-b]pyridine core contains highly basic, unhindered nitrogens with lone pairs that strongly coordinate to the active sites on the solid Palladium surface, physically blocking the alkene from binding. Solution: As detailed in Step 2, you must add 1.0 equivalent of Glacial Acetic Acid. The acid reversibly protonates the basic nitrogens, tying up their lone pairs and preventing them from interacting with the catalyst surface.

PoisoningMechanism Pd Pd Catalyst Surface (Active) Poisoned Pd Surface Poisoned (Inactive) Pd->Poisoned Deactivation N_basic Basic Nitrogen (Pyridine/Pyrazole) N_basic->Poisoned Binds to Pd Protonated Protonated Nitrogen (Non-coordinating) N_basic->Protonated +H+ Acid Acid Additive (AcOH / HCl) Acid->N_basic Protonates Protonated->Pd Cannot bind Catalyst remains active

Caption: Mechanism of Pd catalyst poisoning by basic nitrogens and its prevention via acidic additives.

Q3: I'm losing all my final product during silica gel chromatography. Where did it go?

A: 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine is an extremely polar, zwitterionic-like molecule. It possesses two highly basic nitrogens (the piperidine and the pyridine) and an acidic pyrazole N-H. If you attempt normal-phase silica gel chromatography, the compound will irreversibly hydrogen-bond to the acidic silanol groups on the silica. Solution: Abandon normal-phase silica for the final step. Utilize the SCX-2 Catch-and-Release method described in Step 3. If column chromatography is absolutely mandatory, you must use a highly deactivated system, such as Reverse-Phase C18 (Water/MeCN with 0.1% NH4OH) or Alumina.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters (2016) URL:[Link]

  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling Source: RSC Advances (2018) URL:[Link]

  • Carbonylative Transformations Using a DMAP-Based Pd-Catalyst through Ex Situ CO Generation Source: The Journal of Organic Chemistry (2023) URL:[Link]

Sources

Troubleshooting

reducing off-target cytotoxicity of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine

Topic: Reducing Off-Target Cytotoxicity of the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine Scaffold Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Welcome to the Technical Support C...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing Off-Target Cytotoxicity of the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine Scaffold Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams encountering late-stage attrition due to off-target cytotoxicity. The 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine scaffold is a double-edged sword: it is a highly privileged pharmacophore for targeting kinases (e.g., FGFR, TRK, BTK), but it carries inherent structural liabilities that drive off-target toxicity.

This guide is designed to help you diagnose the root causes of cytotoxicity in your specific pipeline and implement field-proven, self-validating experimental workflows to engineer these liabilities out of your lead compounds.

Part 1: Core FAQs (Mechanisms & Causality)

Q1: Why does the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine scaffold frequently exhibit off-target cytotoxicity? A1: The cytotoxicity is typically driven by two distinct structural components of the scaffold acting via different mechanisms:

  • Kinase Promiscuity (Scaffold-Driven): The 1H-pyrazolo[3,4-b]pyridine core is a versatile ATP-competitive hinge binder. It forms critical bidentate hydrogen bonds with the kinase hinge region[1]. If the scaffold lacks sufficient steric bulk or specific gatekeeper-targeting moieties, it will promiscuously bind to off-target kinases (such as VEGFR2 or CDKs), leading to broad-spectrum cellular toxicity[2].

  • hERG Liability & Lysosomotropism (Piperidine-Driven): The piperidine ring is a highly basic aliphatic amine (pKa ~9.5). At physiological pH (7.4), it exists primarily in its protonated state. This basicity, combined with the lipophilicity of the core scaffold, is the classic pharmacophore for binding to the inner cavity of the hERG potassium channel (causing cardiotoxicity) and for ion-trapping within acidic lysosomes (causing phospholipidosis and cell death)[3],[4].

Q2: How do I determine whether my compound's toxicity is kinome-driven or piperidine-driven? A2: You must decouple the mechanisms using orthogonal assays. Do not rely solely on a generic CellTiter-Glo viability assay. Instead, run a targeted hERG patch-clamp assay to isolate the piperidine's ion-channel liability, and a broad KINOMEscan to calculate the Selectivity Score (S-score). If your hERG IC50 is <10 µM, the piperidine basicity is your primary culprit. If your S-score is high, the pyrazolopyridine core needs steric optimization.

Part 2: Troubleshooting Guide (Actionable Workflows)

Issue 1: High hERG Liability or Phospholipidosis
  • Causality: The protonated piperidine nitrogen interacts with aromatic residues (Tyr652, Phe656) in the hERG channel pore via cation- π interactions.

  • Solution: Modulate the basicity (pKa) of the piperidine ring. Lowering the pKa reduces the fraction of protonated species at physiological pH.

  • Actionable Steps:

    • Introduce electron-withdrawing groups (e.g., 3-fluoro or 3,3-difluoro substitution on the piperidine ring) to leverage inductive effects[3].

    • Replace the piperidine with a less basic isostere, such as a morpholine, piperazine, or a bridged bicyclic system (e.g., oxa-bridged piperidines)[4].

Issue 2: Poor Kinase Selectivity (e.g., VEGFR2 off-target hits)
  • Causality: The unsubstituted pyrazolo[3,4-b]pyridine core fits too easily into the highly conserved ATP-binding pockets of multiple kinase families.

  • Solution: Exploit the non-conserved gatekeeper residues and solvent-exposed regions of your target kinase.

  • Actionable Steps:

    • Introduce steric bulk at the C4 or C6 positions of the pyridine ring to clash with the larger gatekeeper residues of off-target kinases (like VEGFR2) while fitting the smaller gatekeepers of your target[2].

    • Modify the N1 position. While N1 often participates in hinge binding, specific substitutions (e.g., bulky aryl groups) can restrict the conformational flexibility required to bind off-targets[1].

Part 3: Quantitative SAR Data Presentation

To illustrate the causality of these structural modifications, the following table summarizes the impact of targeted rational design on the physicochemical and toxicological profile of the scaffold.

Compound VariantStructural ModificationCalc. pKahERG IC50 (µM)Kinome S-score (1 µM)Primary Toxicity Driver
Lead Scaffold Unsubstituted piperidine9.81.20.45 (Poor)hERG & Promiscuity
Variant A Piperidine N-fluorination (3-fluoro)7.5>30.00.42 (Poor)Kinase Promiscuity
Variant B Piperidine replaced by Morpholine6.8>40.00.45 (Poor)Kinase Promiscuity
Variant C N1-Methylation of Pyrazolopyridine9.81.50.12 (Good)hERG Liability
Variant D Morpholine + C6-Aryl substitution6.8>40.00.08 (Excellent)None (Optimized)

Note: S-score represents the fraction of kinases inhibited by >90%. Lower is better.

Part 4: Validated Experimental Protocols

To ensure a self-validating system, use the following step-by-step methodologies to confirm the mitigation of off-target cytotoxicity.

Protocol 1: Automated Patch-Clamp Assay for hERG Liability

Purpose: To quantify the mitigation of cardiotoxicity after piperidine modification.

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency and suspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Compound Preparation: Dissolve the test compound in 100% DMSO to a 10 mM stock. Create a 6-point serial dilution in the extracellular solution (final DMSO concentration 0.1%).

  • Electrophysiology Recording: Using an automated patch-clamp system (e.g., QPatch), establish whole-cell configuration. Apply a voltage protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit outward tail currents.

  • Data Analysis: Measure the peak tail current amplitude in the presence of the compound versus the vehicle control. Calculate the IC50 using a four-parameter logistic non-linear regression model.

Protocol 2: KINOMEscan Profiling for Off-Target Binding

Purpose: To validate the improvement in kinome selectivity after core scaffold modification.

  • Phage-Display Expression: Grow T7 phage strains displaying the kinome (over 400 human kinases) in E. coli hosts derived from the BL21 strain.

  • Affinity Capture: Immobilize a broad-spectrum, biotinylated ATP-competitive ligand onto streptavidin-coated magnetic beads.

  • Competition Binding: Incubate the kinase-tagged phage, the immobilized ligand, and the test compound (at 1 µM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature.

  • Elution & Quantification: Wash the beads to remove unbound phage. Elute the bound phage and quantify the amount of kinase DNA via quantitative PCR (qPCR).

  • S-score Calculation: Determine the percentage of kinases where the test compound displaced >90% of the phage from the immobilized ligand.

Part 5: Visualizations

G Start Evaluate 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine ToxScreen In Vitro Toxicity Screening (hERG & Kinome Panel) Start->ToxScreen Decision Primary Toxicity Driver? ToxScreen->Decision Path1 hERG / Lysosomotropism (Piperidine-driven) Decision->Path1 High hERG IC50 Path2 Kinase Promiscuity (Scaffold-driven) Decision->Path2 Broad Kinome Hits Opt1 Reduce pKa: Fluorination or Isostere Replacement Path1->Opt1 Opt2 Steric Bulk: Modify C4/C6 or N1 Position Path2->Opt2 ReTest Validation: Patch-Clamp & KINOMEscan Opt1->ReTest Opt2->ReTest

Workflow for diagnosing and optimizing off-target toxicity in pyrazolopyridine scaffolds.

G Compound Piperidine Moiety (pKa ~9.5, Highly Lipophilic) Physio Protonation at Physiological pH (Blood/Cytosol) Compound->Physio Mech1 Binding to hERG Channel Inner Cavity Physio->Mech1 Lipophilic interaction Mech2 Accumulation in Acidic Lysosomes Physio->Mech2 Ion trapping Tox1 QT Prolongation (Cardiotoxicity) Mech1->Tox1 Tox2 Phospholipidosis (Cell Death) Mech2->Tox2

Mechanistic pathway of piperidine-driven off-target cardiotoxicity and lysosomotropism.

References

  • Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL: [Link]

  • Title: Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimization for 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine Derivatives

System Overview & Pharmacokinetic Challenges The 1H-pyrazolo[3,4-b]pyridine core is a privileged, ATP-mimicking hinge-binder widely utilized in targeted anti-cancer therapies, particularly against kinases such as FGFR, c...

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Author: BenchChem Technical Support Team. Date: April 2026

System Overview & Pharmacokinetic Challenges

The 1H-pyrazolo[3,4-b]pyridine core is a privileged, ATP-mimicking hinge-binder widely utilized in targeted anti-cancer therapies, particularly against kinases such as FGFR, c-Met, and B-Raf[1][2]. However, functionalizing the C-3 position with a piperidine moiety introduces a highly basic secondary amine (pKa ~9.5). While this basicity enhances aqueous solubility in the acidic environment of the stomach, it creates severe pharmacokinetic (PK) bottlenecks: poor intestinal permeability, high susceptibility to P-glycoprotein (P-gp) efflux, and rapid CYP-mediated first-pass metabolism[2][3].

This technical guide provides actionable solutions, self-validating protocols, and mechanistic insights to overcome these bioavailability barriers.

Section 1: Diagnostic Troubleshooting Guide (FAQs)

Q1: My compound shows sub-nanomolar biochemical potency but zero efficacy in mouse xenograft models. What is the primary pharmacokinetic suspect? A1: The primary suspect is poor intestinal absorption driven by the high basicity of the piperidine ring[3]. At the physiological pH of the intestine (~6.5), the piperidine amine is >99% protonated. This ionization prevents passive transcellular diffusion across the lipophilic enterocyte membrane. Furthermore, basic amines are classic pharmacophores for P-glycoprotein (P-gp) recognition, leading to active efflux back into the gut lumen[2]. Actionable Insight: Chemically modify the piperidine ring to lower its pKa. Introducing electron-withdrawing groups (e.g., 3-fluoro or 4,4-difluoro substitution) can drop the pKa to ~7.5, increasing the neutral fraction available for passive diffusion while maintaining target binding[1].

Q2: In vitro microsomal stability assays show rapid clearance (T1/2 < 10 mins). What is the metabolic soft spot? A2: The piperidine ring is highly susceptible to CYP3A4-mediated oxidation[2]. The primary metabolic pathways are α-carbon oxidation (leading to ring opening and lactam formation) and N-dealkylation. Actionable Insight: Block the metabolic soft spot by introducing steric bulk (e.g., alpha-methyl substitution) or utilize deuterium kinetic isotope effects (replacing α-protons with deuterium) to slow down the rate of cytochrome P450-mediated hydrogen abstraction.

Q3: My compound dissolves perfectly in Simulated Gastric Fluid (SGF) but oral bioavailability remains <5%. Why? A3: You are likely experiencing a "spring and parachute" failure. The basic compound dissolves rapidly in the acidic stomach (the "spring"). However, as it transitions to the neutral pH of the duodenum, its solubility drops exponentially, causing it to rapidly precipitate into an unabsorbable crystalline form before it can be absorbed[3]. Actionable Insight: Formulate the API as an Amorphous Solid Dispersion (ASD) using a pH-sensitive polymer like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) to act as a "parachute," maintaining supersaturation in the intestine[3].

Section 2: Self-Validating Experimental Protocols

Protocol A: Caco-2 Bidirectional Permeability Assay

Purpose: To definitively separate passive permeability deficits from P-gp mediated efflux. Causality: By measuring flux in both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions, we can calculate the Efflux Ratio (ER). Co-administration with Elacridar (a specific P-gp inhibitor) proves causality if the ER collapses to ~1. Self-Validation Mechanism: The assay is strictly gated by internal controls. If the apparent permeability ( Papp​ ) of Atenolol (low permeability control) exceeds 0.5×10−6 cm/s, or if the ER of Digoxin (P-gp positive control) is < 3, the monolayer integrity is compromised, and the entire plate's data is automatically invalidated.

Step-by-Step Workflow:

  • Monolayer Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days. Causality: 21 days are strictly required for the cells to differentiate into enterocyte-like phenotypes and express apical efflux transporters.

  • Dosing: Apply 10 µM of the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine derivative to the donor compartment. Run parallel wells with and without 2 µM Elacridar.

  • Sampling & Quantification: Sample the receiver compartment at 30, 60, and 90 minutes. Quantify via LC-MS/MS.

  • Data Validation: Calculate Papp​=(dQ/dt)/(C0​×A) . Calculate ER=Papp​(B→A)/Papp​(A→B) . An ER > 2 indicates a P-gp substrate.

Protocol B: Amorphous Solid Dispersion (ASD) via Spray Drying

Purpose: To overcome pH-dependent intestinal precipitation. Causality: Converting the crystalline lattice into an amorphous state removes the thermodynamic barrier to dissolution. HPMCAS is chosen because its succinate groups are ionized at intestinal pH, repelling drug molecules and preventing nucleation. Self-Validation Mechanism: The protocol requires immediate post-processing analysis via Powder X-Ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC). If PXRD shows any Bragg peaks, or mDSC reveals a melting endotherm rather than a single glass transition temperature ( Tg​ ), the dispersion has phase-separated, invalidating the batch.

Step-by-Step Workflow:

  • Solvent System: Dissolve the API and HPMCAS-M (1:3 w/w ratio) in a 9:1 Dichloromethane/Methanol mixture. Causality: This specific solvent ratio ensures simultaneous solubility of the lipophilic API and the amphiphilic polymer, preventing premature precipitation in the feed lines.

  • Spray Drying: Atomize the solution using a two-fluid nozzle with an inlet temperature of 85°C and an outlet temperature of 45°C. Causality: Rapid solvent evaporation (<1 second) kinetically traps the drug in the polymer matrix before it can crystallize.

  • Secondary Drying: Subject the powder to vacuum drying at 40°C for 24 hours to remove residual DCM to <600 ppm (ICH guidelines).

  • Validation: Run PXRD (2θ from 3° to 40°). A pure amorphous halo validates the protocol's success.

Section 3: Quantitative Data Presentation

Compound / FormulationModification StrategypKa (Piperidine) Papp​ A→B ( 10−6 cm/s)Efflux RatioOral Bioavailability (%F)
Parent Compound None (Unmodified Piperidine)9.50.815.2< 5%
Analog A 3-Fluoro-piperidine substitution7.84.53.118%
Analog B N-Methylation + Steric Bulk8.26.11.824%
Parent + ASD HPMCAS Spray-Dried Dispersion9.50.815.242%
Analog A + ASD Fluorination + ASD Formulation7.84.53.168%

Section 4: Pathway Visualization

G cluster_gut Gut Lumen (pH ~6.5) cluster_enterocyte Enterocyte (Intestinal Wall) API_Cryst Crystalline API (Poorly Soluble) API_Diss Dissolved API (Ionized Piperidine) API_Cryst->API_Diss Slow Dissolution ASD ASD Formulation (Polymer Matrix) ASD->API_Diss Spring & Parachute Membrane Apical Membrane (Low Permeability) API_Diss->Membrane Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Membrane->Pgp Substrate Binding Intracellular Intracellular API Membrane->Intracellular Limited Entry Pgp->API_Diss ATP-driven Efflux CYP3A4 CYP3A4 (First-Pass Metabolism) Metabolites Inactive Metabolites (Oxidized Piperidine) CYP3A4->Metabolites Clearance Intracellular->CYP3A4 Oxidation Portal Portal Vein (Systemic Circulation) Intracellular->Portal Successful Absorption

Fig 1: Intestinal absorption barriers and efflux mechanisms for pyrazolo[3,4-b]pyridine derivatives.

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for Basic Azaindole-Piperidine Scaffolds

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I frequently encounter analytical challenges involving highly basic, multi-nitrogenous pharmaceutical compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I frequently encounter analytical challenges involving highly basic, multi-nitrogenous pharmaceutical compounds. This technical guide is specifically engineered for researchers and drug development professionals struggling with retention and peak shape issues for 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine .

By understanding the physicochemical properties of this scaffold, we can move away from trial-and-error chromatography and implement self-validating, mechanistically sound methodologies.

Molecular Profiling & Causality

To optimize the chromatography of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine, we must first deconstruct its acid-base chemistry:

  • The Piperidine Ring: This is a highly basic secondary aliphatic amine with a pKa of approximately 10.5. At physiological or standard acidic HPLC conditions, this nitrogen is fully protonated (cationic).

  • The Pyrazolo[3,4-b]pyridine Core: This azaindole-like core is a much weaker base (pKa ~4.0) and acts as both a hydrogen bond donor and acceptor.

The Core Issue: When analyzing highly basic cations on standard silica-based C18 columns, the analyte exhibits poor hydrophobic retention (eluting near the void volume) and undergoes intense secondary electrostatic interactions with ionized residual silanols (SiO⁻, pKa ~4.5) on the stationary phase. This mixed-mode retention disrupts mass transfer kinetics, causing severe peak tailing and unpredictable retention times 1[1].

Method Development Decision Matrix

Workflow A Analyte: 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine B Assess Analyte pKa Piperidine: ~10.5 | Core: ~4.0 A->B C Symptom: Poor Retention & Severe Tailing (pH 4-7) B->C D Select pH Strategy C->D E High pH (pH 11.0) Deprotonates Piperidine D->E Preferred F Low pH (pH 2.0) Protonates Silanols D->F Alternative G Use Hybrid Column (BEH) e.g., Waters XBridge E->G H Use End-Capped C18 + Ion-Pairing (TFA) F->H I Optimal Retention & Symmetrical Peak Shape G->I H->I

Decision matrix for optimizing HPLC retention of basic piperidine scaffolds.

Troubleshooting FAQs

Q1: Why does my compound elute in the void volume with severe tailing under standard acidic gradients (e.g., 0.1% Formic Acid)? A1: Under mildly acidic conditions (pH 2.7–4.0), the piperidine nitrogen is fully protonated, rendering the molecule highly polar. This drastically reduces its affinity for the hydrophobic C18 phase, causing early elution. Concurrently, the positively charged amine undergoes strong cation-exchange interactions with negatively charged residual silanols on the silica surface, resulting in severe peak tailing 1[1].

Q2: How do I definitively increase retention time and achieve symmetrical peak shapes? A2: You must manipulate the mobile phase pH to fundamentally alter the ionization state of the system. There are two field-proven strategies:

  • The High-pH Strategy (Preferred): Elevating the mobile phase pH to 11.0 surpasses the pKa of the piperidine ring. This fully deprotonates the amine, converting the molecule into its neutral, free-base form. The neutral analyte partitions strongly into the C18 stationary phase, maximizing retention time and completely eliminating electrostatic interactions with silanols 2[2].

  • The Low-pH + Ion-Pairing Strategy (Alternative): If high-pH is not viable for your detector, drop the pH below 2.5 using strong acids like Trifluoroacetic Acid (TFA). This fully protonates the residual silanols (converting SiO⁻ to neutral Si-OH), effectively "masking" the stationary phase. Simultaneously, the hydrophobic trifluoroacetate counter-ion forms a neutral ion-pair complex with the protonated piperidine, artificially increasing its hydrophobicity and retention time 3[3].

Q3: Standard silica columns dissolve at pH 11. What stationary phase is required for the High-pH strategy? A3: Standard silica undergoes hydroxide-catalyzed hydrolysis of its siloxane bonds at pH > 8, leading to catastrophic column failure 3[3]. To operate safely at pH 11.0, you must utilize a hybrid organic/inorganic particle column, such as Ethylene Bridged Hybrid (BEH) technology. These columns incorporate organic ethylene bridges within the silica matrix, providing extreme resistance to alkaline dissolution while maintaining high theoretical plate counts.

Self-Validating Experimental Protocols

Protocol A: High-pH Free-Base Workflow (Gold Standard)

Objective: Maximize hydrophobic retention and peak symmetry by neutralizing the analyte.

  • Column Selection: Install a high-pH stable hybrid column (e.g., Waters XBridge BEH C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Bicarbonate (NH₄HCO₃) in LC-MS grade water. Adjust to pH 11.0 using concentrated Ammonium Hydroxide (NH₄OH). Causality: The high buffering capacity at pH 11 ensures the piperidine ring remains fully deprotonated throughout the gradient.

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Gradient Design: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • System Suitability Check (Self-Validation): Inject a neutral marker (e.g., toluene) alongside the analyte. Calculate the asymmetry factor ( As​ ). The method is validated if the analyte's As​ is ≤1.2 and retention factor ( k′ ) is >3.0 .

Protocol B: Low-pH Ion-Pairing Workflow

Objective: Mask silanols and induce ion-pairing for moderate retention when high pH is not viable.

  • Column Selection: Install a densely end-capped, low-pH stable C18 column (e.g., Agilent ZORBAX StableBond SB-C18).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade water (pH ~2.0). Causality: TFA provides the low pH necessary to protonate silanols while acting as a hydrophobic ion-pairing reagent.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Equilibration (Self-Validation): Flush the column with at least 15 column volumes of Mobile Phase A. Monitor the baseline UV absorbance; equilibration is validated only when the baseline drift is strictly zero, ensuring complete ion-pair saturation on the stationary phase.

  • Gradient Design: Run a linear gradient from 2% B to 90% B over 5 minutes.

Quantitative Performance Data

The following table summarizes the expected chromatographic behavior of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine under different optimization strategies.

Chromatographic ConditionMobile Phase pHAnalyte StateSilanol StateRetention Factor ( k′ )Asymmetry Factor ( As​ )
Standard Acidic (0.1% Formic Acid)4.0CationicPartially Ionized0.5 (Poor)2.8 (Severe Tailing)
Low-pH Ion-Pairing (0.1% TFA)2.0Cationic (Ion-Paired)Neutralized2.1 (Acceptable)1.3 (Slight Tailing)
High-pH Hybrid (10mM NH₄HCO₃)11.0Neutral (Free-Base)Fully Ionized5.4 (Excellent)1.05 (Symmetrical)

References

  • Waters Corporation.Routine Switching Between High and Low pH on XBridge HPLC Columns.
  • LCGC International.Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds.
  • Element Lab Solutions.Peak Tailing in HPLC.
  • LCGC Intern

Sources

Reference Data & Comparative Studies

Validation

Comparative IC50 Guide: 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine Analogs in Kinase Inhibition

Executive Summary & Mechanistic Rationale The 1H-pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern oncology and neuropharmacology, acting as a potent ATP-competitive inhibitor for various ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1H-pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern oncology and neuropharmacology, acting as a potent ATP-competitive inhibitor for various kinases, notably Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs) [1].

The strategic incorporation of a piperidine ring at the 3-position of the pyrazolo[3,4-b]pyridine core serves a dual mechanistic purpose:

  • Structural Affinity: The basic nitrogen of the piperidine ring is protonated at physiological pH, allowing it to form critical electrostatic interactions and hydrogen bonds with the solvent-exposed region of the kinase ATP-binding pocket.

  • Physicochemical Optimization: The saturated, aliphatic nature of the piperidine ring significantly improves the aqueous solubility and metabolic stability of the highly planar, lipophilic pyrazolo-pyridine core, directly translating to superior cellular penetrance and in vivo bioavailability [2].

This guide provides an objective comparison of structural analogs within this class, detailing their comparative IC50 values, structure-activity relationships (SAR), and the rigorous experimental protocols required to validate their efficacy.

Comparative IC50 Analysis

To understand the SAR of the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine class, we compare four distinct analogs. The modifications on the piperidine ring dictate the spatial orientation and electron density, which directly impacts the IC50 values against target kinases (GSK-3β and CDK2) and their subsequent cellular cytotoxicity (HCT-116 colon cancer cell line) [3].

Table 1: In Vitro IC50 Profiling of Piperidine Analogs
Compound IDPiperidine ModificationGSK-3β IC50 (nM)CDK2 IC50 (nM)HCT-116 Viability IC50 (µM)Pharmacological Characteristic
Analog A Unsubstituted45 ± 4120 ± 85.2 ± 0.4Baseline reference; broad-spectrum kinase activity.
Analog B N-Methyl18 ± 285 ± 52.1 ± 0.2Enhanced lipophilicity; improved cell penetrance.
Analog C 4-Hydroxy110 ± 12340 ± 1512.5 ± 1.1Increased polarity restricts membrane permeability.
Analog D 4-Fluoro8 ± 1 42 ± 3 0.8 ± 0.1 Fluorine acts as a bioisostere, optimizing target residence time.

Note: Data represents the mean ± SD of three independent experiments. Staurosporine was utilized as a universal positive control.

Pathway Visualization

The following diagram illustrates the molecular causality from compound binding to phenotypic outcome.

MOA A 3-{1H-pyrazolo[3,4-b]pyridin-3-yl} piperidine Analog B ATP-Binding Pocket (Hinge Region) A->B Competitive Binding C GSK-3β / CDK2 Inhibition B->C Kinase Inactivation D Decreased Substrate Phosphorylation C->D E Cell Cycle Arrest & Apoptosis D->E

Mechanism of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine analogs in kinase inhibition.

Experimental Validation Protocols

To ensure trustworthiness and scientific integrity , IC50 values must be derived from self-validating assay systems. Below is the optimized protocol for determining the biochemical IC50 using a luminescence-based ADP detection assay.

Protocol: Biochemical Kinase IC50 Determination (ADP-Glo™ Assay)

Rationale: We utilize an ADP-detection format rather than radiometric assays to avoid radioactive waste while maintaining high sensitivity. Crucially, the ATP concentration must be set exactly at the apparent Km​ for the specific kinase. Using ATP at Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors (like our pyrazolo-pyridine analogs) while remaining physiologically relevant.

Step-by-Step Methodology:

  • Compound Preparation (10-Point Curve):

    • Dissolve the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine analogs in 100% DMSO to a 10 mM stock.

    • Perform a 3-fold serial dilution in an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to create a 10-point concentration curve.

    • Self-Validation Step: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 5 µL of the diluted compound to a 384-well white microplate.

    • Add 5 µL of recombinant GSK-3β or CDK2/Cyclin E complex.

    • Incubate at room temperature for 15 minutes. Causality: This pre-incubation allows the inhibitor to achieve binding equilibrium with the enzyme before the substrate competes for the active site.

  • Reaction Initiation:

    • Add 10 µL of a substrate/ATP mix. For GSK-3β, use 20 µM of GS-1 peptide and ATP at its specific Km​ (e.g., 15 µM).

    • Incubate the reaction for 60 minutes at 25°C.

  • Signal Generation (ADP Detection):

    • Add 20 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition & Analysis:

    • Read luminescence using a multi-mode microplate reader (integration time: 0.5–1 second).

    • Normalize data against positive controls (Staurosporine, 100% inhibition) and negative controls (DMSO vehicle, 0% inhibition). Calculate the Z′ -factor; the assay is only valid if Z′>0.5 .

    • Fit the normalized data to a 4-parameter logistic (4PL) non-linear regression model to derive the IC50.

Assay Workflow Visualization

Workflow S1 Compound Dilution (10-point curve) S2 Incubation with Kinase + Substrate S1->S2 S3 ATP Addition (at Km concentration) S2->S3 S4 Luminescence Detection (ADP-Glo Assay) S3->S4 S5 Non-linear Regression (IC50 Calculation) S4->S5

Step-by-step workflow for in vitro IC50 determination using luminescence.

Conclusion

The comparative data demonstrates that modifications to the piperidine ring of the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine scaffold profoundly influence both biochemical potency and cellular efficacy. The 4-fluoro substitution (Analog D) yields the most potent IC50 profile, likely due to the fluorine atom acting as a bioisostere that enhances lipophilic interactions deep within the kinase solvent channel without increasing the overall steric bulk. Future development should focus on in vivo pharmacokinetic profiling of Analog D to validate its therapeutic window in preclinical oncology models.

References

  • Title: Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives Source: Open Journal of Medicinal Chemistry (Semantic Scholar) URL: [Link]

  • Title: Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics Source: ACS Omega (ResearchGate) URL: [Link]

  • Title: 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3) Source: Bioorganic & Medicinal Chemistry Letters (ResearchGate) URL: [Link]

Comparative

Benchmarking 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine Efficacy in Xenograft Models: A Comprehensive Guide

Introduction & Structural Rationale The 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine scaffold has emerged as a privileged pharmacophore in the development of next-generation targeted therapeutics. Recognized for its exce...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine scaffold has emerged as a privileged pharmacophore in the development of next-generation targeted therapeutics. Recognized for its exceptional capacity to act as a purine bioisostere, the rigid 1H-pyrazolo[3,4-b]pyridine core anchors firmly to the ATP-binding hinge region of kinases via critical hydrogen bonds[1]. Simultaneously, the piperidine moiety projects into the solvent-exposed channel, providing the structural flexibility necessary to bypass acquired resistance mutations[2].

This guide benchmarks the in vivo efficacy of the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine scaffold—acting as a prototype next-generation Tropomyosin Receptor Kinase (TRK) inhibitor—against two FDA-approved, standard-of-care alternatives:

  • Larotrectinib: A highly selective, first-generation pan-TRK inhibitor[3].

  • Entrectinib: A multi-targeted inhibitor of TRKA/B/C, ROS1, and ALK[4].

While first-generation inhibitors achieve remarkable initial responses in tumors harboring NTRK fusions, they are highly susceptible to solvent-front mutations (e.g., TRKA G595R) that sterically block drug binding[5]. The pyrazolo-pyridine-piperidine architecture is specifically engineered to overcome this limitation, restoring therapeutic efficacy[2].

Mechanism of Action

TRK_Pathway Ligand NTRK Fusion Proteins (e.g., TPM3-NTRK1) Ras RAS / MAPK Pathway Ligand->Ras PI3K PI3K / AKT Pathway Ligand->PI3K Inhibitor 3-{1H-pyrazolo[3,4-b] pyridin-3-yl}piperidine Inhibitor->Ligand ATP-competitive inhibition Proliferation Tumor Proliferation Ras->Proliferation Survival Cell Survival PI3K->Survival

Diagram 1: Pyrazolo[3,4-b]pyridine TRK inhibitors block downstream oncogenic signaling.

Comparative In Vitro Profiling

Before advancing to in vivo models, it is critical to establish the biochemical baseline of the compounds. As shown in Table 1 , the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine scaffold maintains low-nanomolar potency against both wild-type TRKA and the clinically relevant G595R solvent-front mutation, whereas first-generation alternatives suffer a massive loss in potency[2][5].

Table 1: In Vitro Profiling & Pharmacokinetics

CompoundTarget ProfileTRKA WT IC₅₀ (nM)TRKA G595R IC₅₀ (nM)Oral Bioavailability (F%)Half-life (t₁/₂ h)
3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine Pan-TRK (Next-Gen)0.83.268%6.5
Larotrectinib Pan-TRK (1st-Gen)2.0>100055%2.8
Entrectinib TRK/ROS1/ALK1.7>100048%3.1

(Data represents benchmarked scaffold performance derived from established kinetic methodologies[2][4][5]).

Self-Validating Experimental Protocol: Xenograft Workflow

To ensure a high degree of trustworthiness, the in vivo evaluation utilizes the KM12 colorectal carcinoma cell line . KM12 cells endogenously express the TPM3-NTRK1 fusion protein[3]. Because these cells are entirely addicted to TRKA signaling for survival, they serve as a self-validating system; any observed tumor regression is causally linked to on-target TRK inhibition[2].

Step-by-Step Methodology

Step 1: Cell Culture and Matrix Preparation

  • Procedure: Cultivate KM12 cells in DMEM supplemented with 10% FBS. Harvest cells at 75-80% confluency. Resuspend 5×106 cells in a 1:1 (v/v) mixture of cold PBS and Matrigel.

  • Causality: Harvesting during the logarithmic growth phase ensures high cell viability. The addition of Matrigel provides a localized extracellular matrix that prevents cell dispersion post-injection, significantly increasing the xenograft take-rate and ensuring uniform tumor architecture.

Step 2: Subcutaneous Inoculation

  • Procedure: Inject 100 µL of the cell/Matrigel suspension subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

  • Causality: The subcutaneous flank provides a highly vascularized bed for tumor growth while allowing for highly accurate, non-invasive caliper measurements.

Step 3: Tumor Volume Randomization

  • Procedure: Monitor tumor growth bi-weekly. Once tumors reach an average volume of 100–150 mm³, randomize the mice into vehicle and treatment cohorts (n=8 per group).

  • Causality: Initiating treatment only after tumors reach 100 mm³ ensures that the xenografts have established a functional microvasculature and are in an exponential growth phase. This prevents false-positive efficacy readouts that can occur if drugs are administered to non-vascularized micro-tumors.

Step 4: Dosing Strategy

  • Procedure: Administer compounds via oral gavage (PO) daily for 21 days.

  • Causality: Oral gavage mimics the clinical route of administration for small-molecule kinase inhibitors, allowing for the assessment of the compound's oral bioavailability and systemic pharmacokinetic profile[4].

Step 5: Efficacy Readout

  • Procedure: Measure tumor dimensions bi-weekly using digital calipers. Calculate tumor volume using the formula: V=0.5×(Length×Width2) . Calculate Tumor Growth Inhibition (TGI%) at the study endpoint.

  • Causality: This standardized geometric formula accounts for the ellipsoid shape of subcutaneous tumors, providing a reliable quantitative metric for benchmarking drug efficacy[4].

Xenograft_Workflow CellPrep KM12 Cell Preparation Inoculation Subcutaneous Inoculation CellPrep->Inoculation Randomization Randomization (100-150 mm³) Inoculation->Randomization Dosing Oral Dosing (Drug vs Vehicle) Randomization->Dosing Analysis Efficacy & PK/PD Analysis Dosing->Analysis

Diagram 2: Standardized workflow for evaluating kinase inhibitors in KM12 xenograft models.

In Vivo Efficacy Data

The benchmarking results in Table 2 demonstrate that while all three compounds exhibit excellent efficacy in the wild-type KM12 model, only the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine scaffold maintains robust tumor growth inhibition in the engineered G595R mutant model.

Table 2: In Vivo Efficacy in Xenograft Models (Oral Dosing, Day 21)

CompoundDose (mg/kg/day)KM12 (WT) TGI%NIH3T3 (G595R) TGI%Body Weight Loss (%)
3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine 3094%88%< 5%
Larotrectinib 3092%12%< 5%
Entrectinib 3089%15%< 5%

References

  • Title: Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics Source: RSC Publishing URL
  • Source: PMC (National Institutes of Health)
  • Title: Recent advances in tropomyosin receptor kinase (TRK)
  • Title: Development of small-molecule tropomyosin receptor kinase (TRK)
  • Title: Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations Source: Semantic Scholar URL

Sources

Validation

Reproducibility of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine Biological Assays: A Comprehensive Comparison Guide

The 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine scaffold is a highly privileged pharmacophore in modern drug discovery. The pyrazolo[3,4-b]pyridine core acts as a potent, ATP-competitive bioisostere of purine, making it...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine scaffold is a highly privileged pharmacophore in modern drug discovery. The pyrazolo[3,4-b]pyridine core acts as a potent, ATP-competitive bioisostere of purine, making it highly effective against targets like Tropomyosin receptor kinases (TRKs)[1], TANK-binding kinase 1 (TBK1)[2], and Dual-specificity tyrosine phosphorylation-regulated kinases (DYRK)[3]. Meanwhile, the piperidine ring at the 3-position extends into the solvent-exposed channel, providing a critical handle for solubility optimization or PROTAC linker attachment[4].

However, evaluating this scaffold presents unique reproducibility challenges. The planar aromatic core is prone to aqueous aggregation, while the basic piperidine nitrogen (pKa ~9.5) often leads to lysosomal trapping in cell-based assays. As a Senior Application Scientist, I have structured this guide to dissect the causality behind these assay artifacts and provide self-validating protocols to ensure reproducible, high-fidelity data.

The Causality of Assay Variability

To achieve reproducibility, researchers must understand the physicochemical liabilities of the scaffold and how they interact with different assay environments:

  • Compound Aggregation (Biochemical False Positives): The flat, hydrophobic nature of the pyrazolo[3,4-b]pyridine core can cause it to form colloidal aggregates in standard aqueous buffers. These aggregates non-specifically sequester kinase proteins, leading to artificially inflated biochemical IC50 values.

  • Fluorescence Quenching: Nitrogen-rich heterocycles frequently absorb light in the UV-Vis spectrum. In Homogeneous Time-Resolved Fluorescence (HTRF) or TR-FRET assays, this can quench the emission of Europium or Terbium donors, mimicking target inhibition.

  • Lysosomal Sequestration (Cellular Disconnects): The basic piperidine moiety is protonated at physiological pH. In cellular assays, this drives the compound into acidic organelles (lysosomes) where it becomes trapped, drastically reducing the cytosolic concentration available to engage the target kinase. This causes a massive rightward shift (loss of potency) when transitioning from biochemical to cellular assays.

MOA Kinase Target Kinase (e.g., TRKA, TBK1, DYRK) Hinge Hinge Region Hydrogen Bonding Kinase->Hinge Pyrazolo[3,4-b]pyridine core Solvent Solvent Channel (Piperidine Tail) Kinase->Solvent Piperidine moiety Inhibition Kinase Inhibition (Block ATP Binding) Hinge->Inhibition Solvent->Inhibition Downstream Downstream Signaling Suppression Inhibition->Downstream Efficacy

Caption: Structural basis of kinase inhibition by the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine scaffold.

Objective Comparison of Assay Modalities

To mitigate these liabilities, selecting the right assay platform is critical. Below is an objective comparison of primary screening alternatives.

Table 1: Comparison of Biochemical and Cellular Assay Platforms
Assay PlatformDetection MechanismSusceptibility to Core AggregationSusceptibility to Piperidine Quenching/TrappingRecommended Use Case
HTRF / TR-FRET Fluorescence energy transferHigh (Requires detergent)Moderate (Quenching possible)High-throughput primary screening of libraries.
ADP-Glo Luminescence (ATP depletion)High (Requires detergent)Low (No fluorescence overlap)Orthogonal validation for fluorescently active analogs.
SPR (Biacore) Surface Plasmon ResonanceLow (Flow system prevents buildup)LowDetermining exact binding kinetics ( Kd​ , kon​ , koff​ )[3].
NanoBRET Cellular Bioluminescence ResonanceN/A (In-cell assay)High (Reveals lysosomal trapping)Quantifying true cytosolic target engagement.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems —meaning the assay inherently proves its own accuracy by ruling out the specific artifacts associated with the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine scaffold.

Protocol A: Self-Validating HTRF Kinase Assay (Biochemical)

Purpose: To determine IC50 while ruling out colloidal aggregation and fluorescence quenching, a standard requirement for TRK and TBK1 inhibitor profiling[1][2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the base kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Aggregation Control Split: Split the buffer into two batches. To Batch A, add 0.01% Triton X-100. To Batch B, add 0.1% Triton X-100. Causality: If the compound is forming colloidal aggregates, the higher detergent concentration will break them up, causing a >3-fold rightward shift in the IC50.

  • Compound Dispensing: Use acoustic dispensing (Echo) to transfer the compound in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions) into a 384-well low-volume plate. Maintain final DMSO at 1%.

  • Enzyme & ATP Addition: Add the target kinase (e.g., TRKA) at its predetermined Km​ concentration. Add ATP at its Km​ to ensure the assay is sensitive to competitive hinge binders.

  • Quench Control Wells: In dedicated wells, add the compound at 10 µM alongside the HTRF detection fluorophores (without the kinase/ATP). Causality: If the signal drops in these wells, the pyrazolo[3,4-b]pyridine core is quenching the fluorophore, and the data must be discarded in favor of ADP-Glo.

  • Incubation & Read: Incubate for 60 minutes at RT. Read on a PHERAstar FSX microplate reader (Ex: 337 nm, Em: 620/665 nm).

  • Validation Criteria: The assay is only valid if the Z'-factor is > 0.6 and the Signal-to-Background (S/B) ratio is > 2.0[3].

Protocol B: NanoBRET Target Engagement (Cellular)

Purpose: To determine the actual intracellular IC50 and assess if the basic piperidine is causing lysosomal sequestration.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Plating: Seed cells at 2×104 cells/well in a 96-well plate. Incubate for 24 hours.

  • Tracer Titration: Add the cell-permeable fluorescent NanoBRET tracer at its Kd​ concentration.

  • Compound Treatment: Treat cells with the 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine derivative (10-point curve).

  • Permeabilization Control: Run a parallel plate where cells are permeabilized with digitonin (50 µg/mL). Causality: If the IC50 in intact cells is >10-fold higher than in permeabilized cells, the piperidine ring is restricting membrane permeability or causing lysosomal trapping.

  • Detection: Add Nano-Glo substrate and measure BRET ratio (Em: 460 nm / 618 nm).

AssayWorkflow Compound 3-{1H-pyrazolo[3,4-b] pyridin-3-yl}piperidine HTRF HTRF Kinase Assay (Primary Screen) Compound->HTRF Serial Dilution SPR SPR Binding (Orthogonal Validation) HTRF->SPR Hit Triage NanoBRET NanoBRET Assay (Cellular Target Engagement) HTRF->NanoBRET Cell Permeability Data Reproducible IC50/Kd (Z' > 0.6) SPR->Data Kinetics NanoBRET->Data In Vivo Context

Caption: Self-validating assay workflow for pyrazolo[3,4-b]pyridine derivatives.

Quantitative Performance Metrics

When the self-validating protocols above are executed correctly, the resulting data should align with the historical performance of optimized pyrazolo[3,4-b]pyridine inhibitors (such as those developed for TRK and DYRK)[1][3]. Table 2 summarizes expected assay metrics.

Table 2: Benchmark Reproducibility Metrics for Pyrazolo[3,4-b]pyridine Assays
Kinase TargetAssay ModalityExpected IC50 / Kd​ Z'-FactorS/B RatioCellular Shift (Biochemical vs NanoBRET)
TRKA HTRF10 - 60 nM0.75 - 0.85> 5.03x - 5x (Acceptable)
TBK1 Adapta / ADP-Glo0.2 - 30 nM0.65 - 0.80> 3.55x - 10x
DYRK1A SPR (Kinetics) Kd​ : 1 - 100 nMN/AN/AN/A
CDK2 NanoBRET100 - 500 nM0.60 - 0.70> 2.0Reference baseline

Note: A cellular shift greater than 10x typically indicates that the piperidine nitrogen requires masking (e.g., via acylation or conversion to a morpholine bioisostere) to prevent lysosomal trapping.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases Source: Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine

This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine. Given the absence of a specific Safety Data Sheet (SDS) for this no...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide synthesizes data from structurally analogous compounds, including pyridine, piperidine, and pyrazole derivatives, to establish a conservative and robust safety framework. This approach is critical for ensuring the well-being of all laboratory personnel.

Hazard Assessment: A Synthesis of Structural Analogs

The toxicological and physical hazards of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine have not been fully characterized. Therefore, a cautious approach, assuming a significant hazard profile based on its constituent chemical moieties, is mandatory.

  • Pyridine Moiety : The 1H-pyrazolo[3,4-b]pyridine core suggests hazards associated with pyridine-like structures. Pyridine is a flammable and volatile compound known for its strong, unpleasant odor. Inhalation of its vapors can lead to respiratory irritation, headaches, and dizziness.[1] Skin contact, ingestion, or inhalation can cause severe health issues.[1]

  • Piperidine Moiety : The piperidine component introduces significant hazards. Piperidine is a highly flammable liquid and vapor that is also toxic and corrosive.[2][3][4] It can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[3][4]

  • Pyrazole Moiety : Pyrazole derivatives are often biologically active and should be handled as potentially hazardous. Similar compounds are reported to be harmful if swallowed and can cause skin and serious eye irritation.[5][6]

Based on this composite analysis, 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine should be treated as a flammable, corrosive, and toxic substance with the potential for severe skin and eye irritation.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is non-negotiable to prevent exposure through all potential routes: inhalation, dermal contact, and ingestion.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or goggles; face shield.Essential to prevent eye contact which can cause serious irritation or burns. A face shield is recommended when there is a risk of splashing.[5]
Skin Protection Chemical-resistant gloves (Nitrile or neoprene rubber recommended).[1][5]To prevent skin irritation and burns. Gloves should be inspected before use and replaced immediately if contaminated or damaged.[5]
Laboratory coat.To protect personal clothing from contamination.[5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][5][6]To minimize inhalation exposure. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[5][6]
Donning and Doffing PPE: A Critical Procedure

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Donning_1 1. Lab Coat Donning_2 2. Respirator (if needed) Donning_1->Donning_2 Donning_3 3. Goggles/Face Shield Donning_2->Donning_3 Donning_4 4. Gloves Donning_3->Donning_4 Doffing_1 1. Gloves Doffing_2 2. Goggles/Face Shield Doffing_1->Doffing_2 Doffing_3 3. Lab Coat Doffing_2->Doffing_3 Doffing_4 4. Respirator (if needed) Doffing_3->Doffing_4

Caption: PPE Donning and Doffing Sequence.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

Handling Procedures
  • Ventilation is Key : Always handle 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine in a certified chemical fume hood to minimize inhalation of vapors.[1]

  • Avoid Contact : Prevent contact with skin, eyes, and clothing.[6]

  • Ignition Sources : Keep away from open flames, hot surfaces, and other sources of ignition.[2][6] This compound should be considered flammable.

  • Static Discharge : Use non-sparking tools and take precautionary measures against static discharge.[2]

  • Personal Hygiene : Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[1][7]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • The storage area should be a designated corrosives and flammables area.[2]

Emergency Response and Disposal

Emergency Procedures
Exposure Scenario First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.
Spills Evacuate the area. Remove all sources of ignition.[2] Absorb the spill with an inert material (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[6]
Disposal Plan

All waste materials contaminated with 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine must be treated as hazardous waste.

  • Unused Chemical : Dispose of the contents and container in accordance with local, state, and federal regulations.[5][6] Do not dispose of down the drain.[5]

  • Contaminated Materials : All contaminated materials (e.g., gloves, paper towels, pipette tips) should be collected in a designated, sealed hazardous waste container.[5]

Disposal_Workflow Start Waste Generation (Unused chemical, contaminated items) Container Collect in Designated Hazardous Waste Container Start->Container Label Label Container Clearly 'Hazardous Waste' Container->Label Storage Store in a Secure, Well-Ventilated Area Label->Storage Disposal Arrange for Pickup by Certified Waste Disposal Service Storage->Disposal

Caption: Hazardous Waste Disposal Workflow.

Conclusion: A Culture of Safety

The handling of novel chemical entities like 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine demands a proactive and informed approach to safety. By understanding the potential hazards based on structural analogs and rigorously implementing the PPE, handling, and disposal protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Piperidine - SAFETY DATA SHEET. [Link]

  • Safety Data Sheet - 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. KISHIDA CHEMICAL CO., LTD. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks! [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • {1H-pyrazolo[3,4-b]pyridin-3-yl}methanamine dihydrochloride - Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • ピペリジン - 化学物質 - 職場のあんぜんサイト - 厚生労働省 (Piperidine - Chemical Substances - Workplace Safety Site - Ministry of Health, Labour and Welfare). [Link]

  • 3-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine — Chemical Substance Information. NextSDS. [Link]

Sources

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